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2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide Documentation Hub

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  • Product: 2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide
  • CAS: 923168-91-6

Core Science & Biosynthesis

Foundational

Synthesis Protocol and Mechanistic Insights for 2-Chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide

Executive Summary The compound 2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide (CAS: 923168-91-6) is a highly functionalized sulfonamide derivative featuring an electrophilic α -chloroacetamide moiety. This stru...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide (CAS: 923168-91-6) is a highly functionalized sulfonamide derivative featuring an electrophilic α -chloroacetamide moiety. This structural motif makes it a critical intermediate for covalent drug discovery, bioconjugation, and the development of targeted radiopharmaceuticals. As a Senior Application Scientist, I have structured this technical guide to provide not only the step-by-step synthetic protocols but also the foundational causality behind each chemical transformation. This ensures that researchers can adapt, troubleshoot, and scale the workflow as a self-validating system.

Retrosynthetic Strategy & Mechanistic Rationale

The target molecule possesses three distinct functional groups on a central benzene ring: a tertiary diethylamino group, a primary sulfonamide, and an α -chloroacetamide. The most efficient de novo synthesis relies on a three-step linear sequence starting from the commercially available building block, 4-chloro-3-nitrobenzenesulfonamide.

  • Nucleophilic Aromatic Substitution (SNAr) : The synthesis is initiated by installing the diethylamino group. The strongly electron-withdrawing nitro group at the ortho position lowers the LUMO of the aromatic ring, highly activating the aryl chloride for nucleophilic attack by diethylamine.

  • Nitro Reduction : The resulting intermediate undergoes catalytic hydrogenation to yield the primary aniline.

  • Chemoselective Amide Coupling : The final step involves the acylation of the newly formed aniline with chloroacetyl chloride. The reaction is highly chemoselective for the primary aniline over the tertiary diethylamino group and the highly deactivated primary sulfonamide .

Synthetic Workflow Diagram

Fig 1. Three-step synthesis workflow for the target chloroacetamide derivative.

Quantitative Reaction Parameters

To ensure reproducibility and facilitate scale-up, the stoichiometric requirements and expected yields for the three-step synthesis are summarized below.

StepReactant / IntermediateMW ( g/mol )EquivalentsReagents & SolventsExpected Yield (%)
1 4-Chloro-3-nitrobenzenesulfonamide236.631.0Diethylamine (3.0 eq), THF85 - 92%
2 4-(Diethylamino)-3-nitrobenzenesulfonamide273.311.0H₂, 10% Pd/C (0.1 eq wt), MeOH90 - 95%
3 3-Amino-4-(diethylamino)benzenesulfonamide243.331.0Chloroacetyl Cl (1.2 eq), TEA (1.5 eq)75 - 85%
Final 2-Chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide 319.81 --Overall: ~60%

Step-by-Step Experimental Methodologies

Step 1: Synthesis of 4-(diethylamino)-3-nitrobenzenesulfonamide

Causality & Design: Diethylamine acts as both the nucleophile and the base. A stoichiometric excess (3.0 eq) is strictly required to neutralize the HCl generated during the substitution, preventing the formation of unreactive amine hydrochlorides. Tetrahydrofuran (THF) is selected as the solvent because it maintains the solubility of the polar sulfonamide while allowing for an optimal reflux temperature.

Protocol:

  • Charge a flame-dried round-bottom flask with 4-chloro-3-nitrobenzenesulfonamide (1.0 eq) and anhydrous THF (10 mL/g of substrate).

  • Add diethylamine (3.0 eq) dropwise at room temperature under magnetic stirring.

  • Attach a reflux condenser and heat the mixture to 70 °C for 12 hours.

  • Self-Validation Check: Monitor the reaction via TLC (DCM:MeOH 9:1). The reaction is complete when the starting material spot completely disappears.

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • Triturate the resulting residue with ice-cold distilled water to precipitate the product. Filter, wash with cold water, and dry under high vacuum to yield Intermediate 1.

Step 2: Synthesis of 3-amino-4-(diethylamino)benzenesulfonamide

Causality & Design: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is selected over dissolving metal reductions (e.g., Fe/HCl or SnCl2). Harsh acidic conditions risk the partial hydrolysis of the sulfonamide group or the formation of intractable salts . Hydrogenation provides a clean conversion where the only byproduct is water.

Protocol:

  • Dissolve Intermediate 1 (1.0 eq) in HPLC-grade methanol (15 mL/g).

  • Purge the flask with nitrogen gas for 5 minutes. Carefully add 10% Pd/C (0.1 eq by weight).

  • Evacuate the flask and backfill with hydrogen gas using a double-layered balloon.

  • Stir vigorously at room temperature for 4–6 hours.

  • Self-Validation Check: The bright yellow color characteristic of the nitroaromatic compound will fade to a pale solution as the aniline forms. Confirm completion via TLC.

  • Filter the suspension through a tightly packed pad of Celite to remove the pyrophoric catalyst. Wash the pad with excess methanol.

  • Concentrate the filtrate under reduced pressure to afford Intermediate 2 as an off-white solid.

Step 3: Synthesis of 2-Chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide

Causality & Design: Triethylamine (TEA) is employed as a non-nucleophilic acid scavenger to prevent the generated HCl from protonating the newly formed aniline. The reaction must be initiated at 0 °C to suppress the exothermic degradation of the highly reactive chloroacetyl chloride and to prevent unwanted di-acylation at the sulfonamide nitrogen .

Protocol:

  • Dissolve Intermediate 2 (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g) and add triethylamine (1.5 eq).

  • Cool the reaction mixture to 0 °C using an ice-water bath under an inert argon atmosphere.

  • Dissolve chloroacetyl chloride (1.2 eq) in a small volume of DCM (2 mL/g) and add dropwise to the reaction mixture over 15–20 minutes using an addition funnel.

  • Self-Validation Check: A white precipitate of triethylamine hydrochloride will form almost immediately, serving as a visual indicator of active acylation.

  • Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃.

  • Transfer to a separatory funnel. Extract the aqueous layer twice with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product via flash column chromatography (Hexane:EtOAc gradient) or recrystallization from ethanol to yield the final target molecule.

Troubleshooting & Field-Proven Insights

  • Over-Acylation in Step 3: If LC-MS or NMR indicates di-acylation (typically occurring at the primary sulfonamide), reduce the equivalents of chloroacetyl chloride to 1.05 and strictly maintain the temperature at 0 °C for the duration of the reaction.

  • Catalyst Poisoning in Step 2: Ensure the intermediate from Step 1 is thoroughly washed with water. Residual diethylamine hydrochloride from the SNAr step can severely poison the Pd/C catalyst, leading to stalled reductions. If the reaction stalls, filter the mixture, wash the intermediate, and restart with fresh catalyst.

References

  • US Patent Office. "Solid dispersions containing an apoptosis-inducing agent (US10213433B2) - SNAr Methodologies.
Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide

Abstract This technical guide provides a comprehensive overview of the physicochemical properties of 2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide, a compound of interest in contemporary chemical research and...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide, a compound of interest in contemporary chemical research and drug development. While experimental data for this specific molecule is not extensively available in public literature, this document consolidates known information with predicted data from validated computational models and established analytical methodologies for structurally related compounds. The guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the molecule's characteristics, a proposed synthetic pathway, and detailed protocols for its analytical characterization. This work aims to serve as a valuable resource for those investigating the potential applications of this and similar N-substituted chloroacetamide derivatives.

Introduction

N-substituted chloroacetamides represent a significant class of organic compounds, valued for their utility as versatile synthetic intermediates and for their diverse biological activities. The presence of a reactive chloroacetyl group makes them key precursors in the synthesis of a wide array of more complex molecules, including various heterocyclic systems.[1] Furthermore, numerous derivatives of N-substituted chloroacetamides have been shown to possess notable biological properties, including antimicrobial, antifungal, and herbicidal activities.[1][2][3]

This guide focuses on a specific member of this class, 2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide. The unique combination of a chloroacetamide moiety, a diethylamino group, and a sulfamoyl group on a phenyl scaffold suggests a complex interplay of electronic and steric factors that dictate its physicochemical properties and potential reactivity. Understanding these properties is paramount for its application in medicinal chemistry and materials science. This document provides a detailed examination of its structural and physicochemical characteristics, a proposed synthetic route based on established chemical principles, and a comprehensive guide to the analytical techniques required for its characterization and quality control.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to establish its molecular structure and unambiguous identifiers.

Chemical Structure

The chemical structure of 2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide is depicted below:

Chemical structure of 2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide

Figure 1. Chemical structure of 2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide.

IUPAC Name and Synonyms
  • IUPAC Name: 2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide

  • Synonyms: N-[5-(aminosulfonyl)-2-(diethylamino)phenyl]-2-chloroacetamide

Chemical Identifiers

A summary of the key chemical identifiers for this compound is provided in the table below for easy reference.

IdentifierValueSource
CAS Number 923168-91-6Sigma-Aldrich
Molecular Formula C₁₂H₁₈ClN₃O₃SSigma-Aldrich
Molecular Weight 319.81 g/mol Sigma-Aldrich
InChI 1S/C12H18ClN3O3S/c1-3-16(4-2)11-6-5-9(20(14,18)19)7-10(11)15-12(17)8-13/h5-7H,3-4,8H2,1-2H3,(H,15,17)(H2,14,18,19)Sigma-Aldrich
InChIKey WQANNCFEHNFGDV-UHFFFAOYSA-NSigma-Aldrich
SMILES CCN(CC)c1ccc(cc1NC(=O)CCl)S(N)(=O)=OPubChem

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in various systems, including its solubility, absorption, distribution, metabolism, and excretion (ADME) profile in biological systems. While experimental data for 2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide is limited, a combination of available information and computationally predicted values are presented below.

PropertyValueSourceNotes
Physical Form PowderSigma-Aldrich-
Melting Point Not available-Experimental determination is recommended.
Boiling Point Not available-Likely to decompose upon heating.
Solubility >34.2 µg/mL (at pH 7.4)PubChem[4]This experimental value is for the closely related precursor 4-amino-N,N-diethylbenzenesulfonamide and suggests that the target compound may have limited aqueous solubility.
pKa Not available-The presence of the sulfonamide and amide groups suggests the molecule will have acidic and basic centers.
LogP Not available-The combination of lipophilic (diethylamino, chloroacetyl) and hydrophilic (sulfamoyl) groups suggests a moderate LogP value.

Proposed Synthesis Pathway

Synthesis of the Precursor: 4-amino-N,N-diethylbenzenesulfonamide

The precursor, 4-amino-N,N-diethylbenzenesulfonamide, is a known compound and can be synthesized through several established methods. One common approach involves the chlorosulfonation of a suitable aniline derivative followed by amination.[7]

Chloroacetylation of 4-amino-N,N-diethyl-3-(diethylamino)benzenesulfonamide

The final step in the proposed synthesis is the chloroacetylation of the precursor amine. This reaction is a standard method for the preparation of N-substituted chloroacetamides.[1][6]

Reaction Scheme:

Proposed synthesis of 2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide

Figure 2. Proposed synthetic route for 2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide.

dot

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_reagents Reagents & Conditions cluster_product Product 4-amino-N,N-diethyl-3-(diethylamino)benzenesulfonamide 4-amino-N,N-diethyl-3-(diethylamino)benzenesulfonamide Chloroacetylation Chloroacetylation 4-amino-N,N-diethyl-3-(diethylamino)benzenesulfonamide->Chloroacetylation 2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide 2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide Chloroacetylation->2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide Chloroacetyl chloride Chloroacetyl chloride Chloroacetyl chloride->Chloroacetylation Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->Chloroacetylation Anhydrous Solvent (e.g., DCM) Anhydrous Solvent (e.g., DCM) Anhydrous Solvent (e.g., DCM)->Chloroacetylation 0°C to Room Temperature 0°C to Room Temperature 0°C to Room Temperature->Chloroacetylation Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_thermal Thermal Analysis Synthesized Compound Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesized Compound->NMR FTIR FTIR Spectroscopy Synthesized Compound->FTIR MS Mass Spectrometry Synthesized Compound->MS HPLC HPLC/UPLC Synthesized Compound->HPLC DSC_TGA DSC/TGA Synthesized Compound->DSC_TGA

Sources

Foundational

An In-depth Technical Guide to Dabrafenib (CAS No. 923168-91-6) for Researchers and Drug Development Professionals

Abstract Dabrafenib, identified by CAS number 923168-91-6, is a potent and selective inhibitor of mutated BRAF kinases, a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] This gu...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Dabrafenib, identified by CAS number 923168-91-6, is a potent and selective inhibitor of mutated BRAF kinases, a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] This guide provides a comprehensive technical overview of Dabrafenib, designed for researchers, scientists, and drug development professionals. It delves into the compound's physicochemical properties, mechanism of action, preclinical and clinical applications, and established experimental protocols. The aim is to furnish a practical and in-depth resource to facilitate further research and development involving this targeted anti-cancer agent.

Introduction

Dabrafenib, marketed under the brand name Tafinlar, is a cornerstone in the treatment of cancers harboring activating BRAF mutations, most notably the V600E and V600K substitutions.[1][3][4] These mutations lead to constitutive activation of the MAPK pathway, driving uncontrolled cell proliferation and survival.[1][2] Dabrafenib's development marked a significant advancement in precision oncology, offering a targeted therapeutic strategy for patients with specific molecularly defined tumors.[4] This document serves as a technical deep-dive into the core scientific and practical aspects of working with Dabrafenib.

Physicochemical Properties

A thorough understanding of Dabrafenib's physicochemical properties is fundamental for its effective use in research and formulation development.

PropertyValueSource
Chemical Name N-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide[5]
CAS Number 923168-91-6 (for Dabrafenib free base)-
Molecular Formula C23H20F3N5O2S2[6]
Molecular Weight 519.56 g/mol [6]
Appearance Off-white to slightly colored solid/powder[7][8]
Solubility pH-dependent; very slightly soluble at pH 1 and practically insoluble above pH 4 in aqueous media. Soluble in DMSO (30 mg/ml) and warm Ethanol (1 mg/ml).[7][8]
Storage Store desiccated at -20°C for up to 1 year (as supplied). Solutions can be stored at -20°C for up to 3 months.[8]

Note: Dabrafenib is often used as its mesylate salt (CAS No. 1195768-06-9) to improve its physicochemical properties for pharmaceutical development.[6][9]

Mechanism of Action: Targeting the MAPK Pathway

Dabrafenib is an ATP-competitive inhibitor of RAF kinases.[1] In cancers with activating BRAF mutations (e.g., V600E), the BRAF protein is constitutively active, leading to a cascade of phosphorylation events down the MAPK pathway (RAF -> MEK -> ERK).[2][10] This sustained signaling promotes cell proliferation and survival.[1]

Dabrafenib selectively binds to the ATP-binding site of mutant BRAF, preventing the phosphorylation and subsequent activation of MEK.[10] This, in turn, reduces the phosphorylation and activation of ERK, a key downstream effector.[10] The inhibition of this aberrant signaling cascade leads to G1 cell cycle arrest and apoptosis in BRAF-mutant cancer cells.[1][11]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS BRAF_mutant BRAF (V600E/K Mutant) RAS->BRAF_mutant Activation MEK MEK1/2 BRAF_mutant->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Dabrafenib Dabrafenib Dabrafenib->BRAF_mutant Inhibition Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: Dabrafenib inhibits the constitutively active mutant BRAF in the MAPK pathway.

Interestingly, in cells with wild-type BRAF, Dabrafenib can lead to a paradoxical activation of the MAPK pathway.[1] This is thought to occur through the formation of BRAF-CRAF heterodimers.[12] This phenomenon is a key rationale for the combination of Dabrafenib with a MEK inhibitor, such as Trametinib, which can abrogate this paradoxical activation and delay the onset of resistance.[13][14]

Preclinical and Clinical Applications

Dabrafenib, both as a monotherapy and in combination with Trametinib, has been approved for the treatment of various BRAF V600 mutation-positive cancers.[15]

Approved Indications (in combination with Trametinib):

  • Unresectable or metastatic melanoma[1]

  • Adjuvant treatment of melanoma after surgical resection[1]

  • Metastatic non-small cell lung cancer (NSCLC)[1]

  • Anaplastic thyroid cancer[1]

  • Unresectable or metastatic solid tumors[15]

Preclinical Efficacy

In preclinical studies, Dabrafenib has demonstrated potent and selective inhibition of BRAF V600-mutant cancer cell lines.

Cell Line (BRAF Mutation)IC50 (nM)Assay TypeSource
BRAFV600E0.65Biochemical[3]
BRAFV600K0.50Biochemical[3]
BRAFV600D1.8Biochemical[3]
SK-MEL-28 (V600E)~3Cell Proliferation[13]
A375P (V600E)~8Cell Proliferation[13]

In vivo studies using xenograft models of human melanoma with BRAF V600E mutations have shown that oral administration of Dabrafenib leads to tumor growth inhibition and even regression at higher doses.[16]

Clinical Efficacy

Clinical trials have consistently demonstrated the efficacy of Dabrafenib. In a phase III trial in patients with previously untreated BRAF V600E-mutant metastatic melanoma, Dabrafenib monotherapy significantly improved progression-free survival compared to dacarbazine.[17] The combination of Dabrafenib and Trametinib has shown even greater clinical benefit, with improved overall survival and progression-free survival compared to Dabrafenib alone.[18] More recently, the combination has received tumor-agnostic approval for BRAF V600E-mutated solid tumors.[15][19]

Mechanisms of Resistance

Despite the initial high response rates, acquired resistance to Dabrafenib is a significant clinical challenge.[20] Resistance mechanisms can be broadly categorized as those that reactivate the MAPK pathway and those that activate alternative signaling pathways.

MAPK Pathway Reactivation:

  • NRAS or KRAS mutations: These mutations can reactivate the pathway upstream of BRAF.[21]

  • MEK1/2 mutations: These can render the kinase insensitive to upstream inhibition.[22]

  • BRAF amplification or alternative splicing: This leads to increased levels of the target protein or variants that can dimerize and signal in the presence of the inhibitor.[20]

Activation of Alternative Pathways:

  • PI3K/AKT pathway activation: Loss of PTEN or activating mutations in PI3K or AKT can promote cell survival independently of the MAPK pathway.[17]

  • Receptor tyrosine kinase (RTK) upregulation: Increased signaling from RTKs like EGFR or PDGFRβ can activate both the MAPK and PI3K/AKT pathways.[23]

Experimental Protocols

The following protocols are provided as a guide for researchers working with Dabrafenib in a laboratory setting.

In Vitro Cell Proliferation Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of Dabrafenib on cancer cell proliferation.

Cell_Proliferation_Assay cluster_workflow Cell Proliferation Assay Workflow A 1. Cell Seeding Seed cells in 96-well plates (e.g., 5,000 cells/well) B 2. Compound Treatment Add serial dilutions of Dabrafenib (e.g., 0.1 nM to 10 µM) A->B C 3. Incubation Incubate for 72 hours at 37°C, 5% CO2 B->C D 4. Viability Assay Add viability reagent (e.g., CellTiter-Glo®) C->D E 5. Data Acquisition Measure luminescence using a plate reader D->E F 6. IC50 Calculation Plot dose-response curve and calculate IC50 E->F

Caption: Workflow for an in vitro cell proliferation assay with Dabrafenib.

Methodology:

  • Cell Seeding: Plate cells (e.g., A375 or SK-MEL-28 for BRAF V600E mutant melanoma) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.[24]

  • Compound Preparation: Prepare a serial dilution of Dabrafenib in culture medium. A typical concentration range would be from 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO).

  • Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of Dabrafenib.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Assess cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Follow the manufacturer's instructions.[13]

  • Data Analysis: Measure the luminescence using a plate reader. Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC50 value.[24]

Western Blot Analysis of MAPK Pathway Inhibition

This protocol is for assessing the effect of Dabrafenib on the phosphorylation of key proteins in the MAPK pathway.

Methodology:

  • Cell Treatment: Plate cells and treat with Dabrafenib at various concentrations and time points.

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[13]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against p-MEK, MEK, p-ERK, ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[13]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein.

In Vivo Tumor Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of Dabrafenib in a mouse xenograft model.

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 A375 cells) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer Dabrafenib orally (e.g., by gavage) at the desired dose and schedule (e.g., 30 mg/kg, once daily).[25] The control group should receive the vehicle.

  • Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., western blotting or immunohistochemistry for p-ERK).[16]

Synthesis and Analytical Methods

Synthesis

The synthesis of Dabrafenib is a multi-step process. A common route involves the following key steps:

  • Sulfamidation: Reaction of an aniline derivative with a sulfonyl chloride.[26]

  • Halogenation: Introduction of a halogen atom.[26]

  • Thiazole Cyclization: Formation of the thiazole ring.[26]

  • Acylation and Pyrimidine Cyclization: Construction of the pyrimidine ring to yield the final Dabrafenib molecule.[26]

Several patents and publications describe detailed synthetic routes.[5][26][27][28]

Analytical Methods

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common method for the quantitative analysis of Dabrafenib and its metabolites in biological matrices.[29][30]

Typical LC-MS/MS Parameters:

  • Column: C18 reverse-phase column.[30]

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., formic acid).[30]

  • Ionization: Positive electrospray ionization (ESI+).[30]

  • Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions.[30]

Validated methods for the simultaneous quantification of Dabrafenib and Trametinib in human plasma have also been published.[31]

Conclusion

Dabrafenib remains a critical tool in the armamentarium against BRAF-mutant cancers. Its high selectivity and potent inhibitory activity have translated into significant clinical benefits for patients. For researchers and drug development professionals, a deep understanding of its properties, mechanism of action, and appropriate experimental handling is paramount. This guide provides a foundational knowledge base to support ongoing research into overcoming resistance, exploring new combination therapies, and expanding the utility of this important targeted agent.

References

  • Dabrafenib and its use in the treatment of metast
  • What is the mechanism of Dabrafenib Mesylate?
  • Mechanism of action of dabrafenib and trametinib: binding of BRAF and...
  • Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC. (2013, July 3).
  • Dabrafenib inhibits the growth of BRAF‐WT cancers through CDK16 and NEK9 inhibition. (n.d.).
  • Mechanism of Action of BRAF and MEK Inhibitors - PharmacyLibrary. (n.d.).
  • Tafinlar, INN-dabrafenib. (2013, August 26).
  • Dabrafenib plus Trametinib: Two Kinase Inhibitors Used in Combination to Target Different Parts of the MAPK Pathway | Value-Based Cancer Care. (n.d.).
  • Dabrafenib capsules - Novartis. (2024, December 5).
  • Simple and cost-effective liquid chromatography-mass spectrometry method to measure dabrafenib quantitatively and six metabolites semi-quantit
  • Combined treatment with dabrafenib and trametinib with immune-stimulating antibodies for BRAF mutant melanoma - PMC. (n.d.).
  • Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC. (n.d.).
  • Comparative Analysis of the Effect of the BRAF Inhibitor Dabrafenib in 2D and 3D Cell Culture Models of Human Metastatic Melanoma Cells | In Vivo. (2024, August 15).
  • An LC–MS/MS quantification method development and validation for the dabrafenib in biological matrices - Journal of Applied Pharmaceutical Science. (2023, January 4).
  • Mechanisms of Resistance to RAF Inhibition in Melanomas Harboring a BRAF Mut
  • Dabrafenib for tre
  • Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies - Frontiers. (n.d.).
  • Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One. (n.d.).
  • Improved antitumor activity of immunotherapy with BRAF and MEK inhibitors in BRAFV600E melanoma - PMC. (n.d.).
  • Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One. (2013, July 3).
  • (PDF)
  • Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem - NIH. (n.d.).
  • A Comparative Analysis of Dabrafenib and Vemurafenib: Potency and Preclinical Evalu
  • (RP- HPLC)Method Development and Validation of Dabrafenib in Capsule Dosage Form. (2023, October 9).
  • Dabrafenib synthesis - ChemicalBook. (n.d.).
  • Dabrafenib; preclinical characterization, increased efficacy when combined with trametinib, while BRAF/MEK tool combination reduced skin lesions - PubMed. (2013, July 3).
  • Tumor Cell Resistance to the Inhibition of BRAF and MEK1/2 - MDPI. (2023, October 2).
  • Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors | ACS Medicinal Chemistry Letters - ACS Public
  • CN103588767A - Preparation method of dabrafenib - Google P
  • BRAF Inhibitor Resistance Mechanisms in Metastatic Melanoma: Spectrum and Clinical Impact - AACR Journals. (2014, March 31).
  • Randomized phase II trial of dabrafenib and trametinib with or without navitoclax in patients (pts) with BRAF-mutant (MT) metastatic melanoma (MM) (CTEP P9466).
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  • Simultaneous Estimation Of New Analytical Method Development And Validation Of Dabrafenib And Trametinib By High Performance Liquid Chromatography | International Journal of Pharmacy and Industrial Research - ijpir. (2023, October 17).
  • Dabrafenib Synthetic Routes - MedKoo Biosciences. (n.d.).
  • Phase II Study of Dabrafenib and Trametinib in Patients with Tumors with BRAFV600E Mutations: Updated Results From NCI-MATCH ECOG-ACRIN Trial (EAY131) Subprotocol H - PMC. (2026, January 14).
  • FDA grants accelerated approval to dabrafenib in combination with trametinib for unresectable or metastatic solid tumors with BRAF V600E mut
  • Simultaneous quantification of dabrafenib and trametinib in human plasma using high-performance liquid chromatography–tandem m - DSpace. (2016, March 25).
  • Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF - Our journal portfolio - PLOS. (2013, July 3).
  • Phase II Clinical Trial of Trametinib and Low-Dose Dabrafenib in Advanced, Previously Treated BRAFV600/NRASQ61 Wild-Type Melanoma (TraMel-WT) - PubMed. (2024, October 15).
  • Study Details | NCT05876806 | Dabrafenib Plus Trametinib in Patients With Advanced Solid Tumor Having BRAF V600E Mutation or Clinically Actionable BRAF Gene Alter
  • WO2016059548A1 - Processes for the preparation of dabrafenib - Google P
  • A Comparative Guide: Vemurafenib vs. Dabrafenib in BRAF V600E Models - Benchchem. (n.d.).
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Exploratory

An In-depth Technical Guide to Pritelivir: A Novel Helicase-Primase Inhibitor for Herpes Simplex Virus Infections

A Note to the Reader: The initial topic requested was "N-[5-(aminosulfonyl)-2-(diethylamino)phenyl]-2-chloroacetamide." A comprehensive literature search revealed no publicly available scientific data for this specific c...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Reader: The initial topic requested was "N-[5-(aminosulfonyl)-2-(diethylamino)phenyl]-2-chloroacetamide." A comprehensive literature search revealed no publicly available scientific data for this specific compound. Therefore, to fulfill the core directive of providing a detailed technical guide for researchers, this document has been expertly curated to focus on a proximate, highly relevant, and well-documented antiviral agent: Pritelivir (N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide) . This guide will adhere to all specified requirements for scientific integrity, structure, and visualization.

Introduction: A Paradigm Shift in Anti-Herpetic Therapy

For decades, the therapeutic landscape for Herpes Simplex Virus (HSV) infections has been dominated by nucleoside analogues, such as acyclovir, which target the viral DNA polymerase.[1][2] While effective in many cases, the rise of drug-resistant HSV strains, particularly in immunocompromised populations, has created a significant unmet medical need.[3] Pritelivir (also known by development codes BAY 57-1293 and AIC316) emerges as a first-in-class antiviral that circumvents this established mechanism.[2][4][5][6] It is a potent, orally bioavailable small molecule that directly inhibits the viral helicase-primase complex, an essential component of the HSV DNA replication machinery.[1][7][8][9]

This distinct mechanism of action confers activity against both HSV-1 and HSV-2, including strains resistant to conventional therapies.[2][4][10] Having received Breakthrough Therapy designation from the U.S. FDA, Pritelivir is in late-stage clinical development and represents a promising new frontier for managing severe and refractory HSV infections.[2][10] This guide provides a comprehensive overview of its chemistry, mechanism of action, preclinical and clinical development, and formulation strategies.

Chemical IdentityData
Systematic Name N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide
CAS Number 348086-71-5
Molecular Formula C₁₈H₁₈N₄O₃S₂
Molar Mass 402.49 g·mol⁻¹[2]
Synonyms Pritelivir, BAY 57-1293, AIC316

Synthesis and Formulation Development

Chemical Synthesis

The synthesis of Pritelivir involves the coupling of two key intermediates: a thiazolyl sulfonamide and a diaryl acetic acid.[5][6][11] This retrosynthetic approach allows for modular construction and the generation of analogues for structure-activity relationship (SAR) studies. An optimized, green chemistry-based route has been developed for commercial-scale production.[5][11]

The general synthetic workflow can be visualized as follows:

G cluster_0 Synthesis of Thiazolyl Sulfonamide cluster_1 Synthesis of Diaryl Acetic Acid cluster_2 Final Coupling chloroacetone Chloroacetone ketone Intermediate Ketone chloroacetone->ketone kscn KSCN kscn->ketone thiazole Thiazole Intermediate (18) ketone->thiazole hcl Gaseous HCl hcl->thiazole pritelivir Pritelivir (16) thiazole->pritelivir Coupling reagents_c Diaryl Acetic Acid Reagents reagents_c->pritelivir Coupling

Caption: General retrosynthetic approach for Pritelivir synthesis.

The synthesis of the thiazolyl sulfonamide portion begins with the reaction of chloroacetone and potassium thiocyanide, which is then cyclized to form the core thiazole ring structure.[5]

Formulation for Optimal Bioavailability

A critical aspect of drug development is the formulation of the active pharmaceutical ingredient (API) into a stable and bioavailable dosage form. For Pritelivir, extensive studies on different solid forms were conducted to optimize its properties for various routes of administration.[12]

The mesylate monohydrate salt was selected for the development of oral tablets due to its favorable profile in excipient compatibility, long-term stability, and optimized dissolution characteristics.[12] The particle size of this salt form was also found to be a critical parameter, with micronized and non-micronized forms exhibiting different properties.[12]

Solid Form PropertyNon-micronized Mesylate MonohydrateMicronized Mesylate Monohydrate
D(0.5) Particle Size 114.7 µm7.4 µm
Application Oral Tablet FormulationTopical/Other Formulations
Data sourced from a 2019 study on Pritelivir's solid forms.[12]

This deliberate selection of a specific salt form and particle size demonstrates the causality behind formulation choices: enhancing the physicochemical properties of the API directly translates to improved stability and predictable in vivo performance, which is essential for a drug intended for once-daily oral dosing.[3][12]

Mechanism of Action: A Novel Viral Target

Pritelivir's innovation lies in its mechanism of action, which is entirely distinct from the DNA polymerase inhibitors that form the current standard of care.[1][4][7] It targets the HSV helicase-primase complex , a heterotrimeric enzyme essential for unwinding the viral DNA duplex and synthesizing RNA primers for replication.[2][5][8]

The complex consists of three subunits:

  • UL5: The helicase subunit that separates the duplex DNA.

  • UL52: The primase subunit that synthesizes RNA primers.

  • UL8: A non-catalytic scaffolding protein.[2]

Pritelivir binds to this complex, effectively "freezing" it and preventing viral DNA replication.[5] This inhibition occurs before the step targeted by nucleoside analogues, blocking the replication process at a more fundamental stage. A key advantage of this mechanism is that Pritelivir does not require activation by viral enzymes (like thymidine kinase), which is a common site for mutations leading to resistance against drugs like acyclovir.[2][7][9]

G cluster_hsv HSV DNA Replication cluster_drugs Antiviral Intervention Points dsDNA Viral dsDNA HP_complex Helicase-Primase (UL5/UL52/UL8) dsDNA->HP_complex ssDNA Unwound ssDNA HP_complex->ssDNA DNA_poly Viral DNA Polymerase ssDNA->DNA_poly newDNA New Viral DNA DNA_poly->newDNA Pritelivir Pritelivir Pritelivir->HP_complex INHIBITS Acyclovir Nucleoside Analogues (e.g., Acyclovir) Acyclovir->DNA_poly INHIBITS

Caption: Comparative mechanisms of action for Pritelivir and nucleoside analogues.

This unique target ensures that Pritelivir remains active against viral strains that have developed resistance to nucleoside analogues, making it a critical tool for treating refractory infections.[2][4]

Clinical Efficacy and Safety Profile

Pritelivir has undergone extensive clinical evaluation, demonstrating superior efficacy and a favorable safety profile, particularly in immunocompromised patients with acyclovir-resistant HSV infections.

Pivotal Phase 3 (PRIOH-1) Trial

The registrational Phase 3 PRIOH-1 trial (NCT03073967) was a landmark study evaluating Pritelivir in immunocompromised patients with refractory mucocutaneous HSV infections.[4][7][13] The trial was designed to show the superiority of oral Pritelivir compared to the investigator's choice of therapy (ICT), which often involved intravenous foscarnet or cidofovir.[10][13]

Key Efficacy Findings:

  • The trial met its primary endpoint, with Pritelivir showing a statistically superior rate of complete lesion healing compared to ICT.[4][7][10]

  • A significantly higher percentage of patients on Pritelivir achieved healed lesions within 28 days.[7][10]

Efficacy Endpoint (PRIOH-1 Trial)Pritelivir ArmInvestigator's Choice Therapy (ICT) ArmStatistical Significance
% of Patients with Healed Lesions 62.7%34.0%p = 0.0047[10]
Data from the PRIOH-1 Phase 3 trial as reported in October 2025.[10]

These results are clinically meaningful as they offer an effective, convenient oral treatment for a patient population that previously relied on poorly tolerated intravenous therapies with significant toxicities.[4][10]

Safety and Tolerability

Across clinical trials, Pritelivir has demonstrated a favorable safety and tolerability profile.[9][14] In the PRIOH-1 study, patients treated with Pritelivir experienced substantially fewer drug-related treatment-emergent adverse events (TEAEs) compared to the ICT arm.[10]

Key Safety Findings:

  • Discontinuations due to adverse events were significantly lower in the Pritelivir group (2.0%) compared to the ICT group (20%).[10]

  • Renal and electrolyte abnormalities, which are well-known complications of foscarnet, were less frequent with Pritelivir.[3][10]

This self-validating system—where superior efficacy is coupled with improved safety—underscores the therapeutic advance that Pritelivir represents. The ability to provide a potent antiviral effect without the dose-limiting toxicities of older drugs is a critical advantage, especially in fragile, immunocompromised patients.[3][10]

Resistance and Combination Therapy

While Pritelivir's novel mechanism circumvents existing resistance pathways, the potential for the virus to develop resistance to Pritelivir itself is an important consideration. Resistance mutations have been identified in the UL5 (helicase) and UL52 (primase) genes.[5]

However, preclinical studies have shown that combining Pritelivir with a DNA polymerase inhibitor (like acyclovir or foscarnet) can be a highly effective strategy to suppress the emergence of drug resistance.[15][16][17]

  • In a study passaging HSV-1 under drug pressure, combination therapy with Pritelivir and acyclovir or foscarnet prevented the selection of Pritelivir-resistant mutations.[15][16]

  • This suggests that such combinations could be a powerful strategy to enhance efficacy and preserve the long-term viability of both drug classes.[15][16]

This research provides a strong rationale for future clinical investigation into combination regimens, particularly for severe infections like herpes simplex encephalitis, where maximizing antiviral pressure and minimizing resistance risk is paramount.[5][11]

Conclusion and Future Outlook

Pritelivir stands as a testament to the power of targeting novel viral pathways to overcome long-standing challenges in infectious disease. Its unique inhibition of the HSV helicase-primase complex provides a crucial therapeutic option for patients with HSV infections resistant to standard-of-care nucleoside analogues. With a robust body of evidence from preclinical and Phase 3 clinical trials demonstrating superior efficacy and a favorable safety profile, Pritelivir is poised to become a new standard of care for refractory HSV, particularly in vulnerable immunocompromised populations.[1][10] As AiCuris prepares for marketing authorization filing, the scientific and medical communities anticipate the arrival of the most significant innovation in HSV treatment in over two decades.[10]

References

  • Aicuris Announces Pritelivir Met Primary Endpoint in Immunocompromised Herpes Simplex Virus-infected Patients in Phase 3 Pivotal Trial. (2025, October 16). Aicuris. [Link]

  • Phase 3 trial confirms superior efficacy of oral pritelivir for refractory HSV in immunocompromised patients. (2025, October 25). European AIDS Treatment Group. [Link]

  • Pritelivir Improves Outcomes in Immunocompromised Patients With Refractory Herpes Simplex Virus. (2026, February 6). Contagion Live. [Link]

  • What is Pritelivir used for? (2024, June 27). Patsnap Synapse. [Link]

  • Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections. (n.d.). PMC. [Link]

  • Schalkwijk, H. H., Andrei, G., & Snoeck, R. (2024). Combined use of pritelivir with acyclovir or foscarnet suppresses evolution of HSV-1 drug resistance. Virus Evolution, 10(1), veae101. [Link]

  • Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections. (2022, October 6). ACS Publications. [Link]

  • Pritelivir. (n.d.). Wikipedia. [Link]

  • (PDF) Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections. (2022, October 6). ResearchGate. [Link]

  • Pritelivir – Application in Therapy and Current Clinical Research. (n.d.). Clinicaltrials.eu. [Link]

  • Different solid forms for optimizing route of administration of the herpes drug Pritelivir. (2019, August 9). PMC. [Link]

  • Combined use of pritelivir with acyclovir or foscarnet suppresses evolution of HSV-1 drug resistance. (2024, November 23). PubMed. [Link]

  • Trial on Efficacy and Safety of Pritelivir Tablets for Treatment of Acyclovir-resistant Mucocutaneous HSV (Herpes Simplex Virus) Infections in Immunocompromised Subjects (PRIOH-1). (2025, December 3). ClinicalTrials.gov. [Link]

  • Pritelivir for Resistant HSV Infections: Phase 3 Progress and Expanding Therapeutic Horizons. (n.d.). Aicuris. [Link]

  • Combined use of pritelivir with acyclovir or foscarnet suppresses evolution of HSV-1 drug resistance. (2024, November 23). Oxford Academic. [Link]

  • Different solid forms for optimizing route of administration of the herpes drug Pritelivir. (2025, August 6). ResearchGate. [Link]

  • Pritelivir - Drug Targets, Indications, Patents. (n.d.). Synapse. [Link]

  • Discovery and Development of Pritelivir, a Novel Treatment Option for Refractory Herpes Simplex Virus Infections. (2025, April 29). PEG-Symposien. [Link]

Sources

Foundational

Targeted Covalent Inhibition: A Technical Guide to 2-Chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide in Drug Discovery

Executive Summary The transition from reversible to irreversible targeted covalent inhibitors (TCIs) requires highly characterized chemical probes. 2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide (CAS: 923168-91...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from reversible to irreversible targeted covalent inhibitors (TCIs) requires highly characterized chemical probes. 2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide (CAS: 923168-91-6) [1] serves as a prototypical bifunctional fragment designed for covalent drug discovery. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental workflows for utilizing this compound to target metalloenzymes, specifically focusing on its dual-action design: a zinc-binding pharmacophore coupled with a cysteine-directed electrophile.

Structural Causality and Mechanistic Profiling

The efficacy of a TCI is dictated by the precise spatial arrangement of its recognition element and its reactive warhead. Every structural component in this molecule serves a distinct mechanistic purpose:

  • The Pharmacophore (Sulfamoyl Group, −SO2​NH2​ ): Primary sulfonamides are the premier zinc-binding groups (ZBGs) for metalloenzymes such as Carbonic Anhydrases (CA). The sulfonamide binds as an anion to the catalytic Zn2+ ion, displacing the zinc-bound water/hydroxide network. This provides the initial reversible binding affinity ( KI​ ) required to anchor the molecule in the active site[2].

  • The Warhead ( α -Chloroacetamide): Unlike highly reactive acrylamides that rely on Michael addition, α -chloroacetamides act as mild electrophiles that undergo an SN​2 substitution with the thiolate of a proximal cysteine[3]. Their lower intrinsic reactivity ensures that covalent bond formation is strictly proximity-driven, minimizing off-target toxicity.

  • The Core (1,2,5-Trisubstituted Phenyl Ring): The bulky diethylamino group at the ortho position relative to the acetamide induces a deliberate steric clash. This forces the chloroacetamide warhead out of the phenyl ring's plane, reducing the entropic penalty upon binding and pre-organizing the electrophilic α -carbon along a defined trajectory for nucleophilic attack.

Table 1: Physicochemical & Structural Parameters
ParameterValueMechanistic Role
CAS Number 923168-91-6Unique identifier for the screening probe[1].
Molecular Weight 319.81 g/mol Optimal size for Fragment-Based Drug Discovery (FBDD).
Pharmacophore Primary SulfonamideAnchors to catalytic Zn2+ via anion coordination[2].
Warhead α -ChloroacetamideMild electrophile for SN​2 reaction with Cysteine[3].
Expected Mass Shift +283.35 DaDiagnostic marker for 1:1 covalent adduct formation (Loss of HCl).

Mechanism of Action: The Kinetic Paradigm

Evaluating covalent inhibitors requires abandoning standard IC50​ metrics, as covalent potency increases indefinitely with time[4]. The interaction follows a two-step kinetic mechanism ( E+I⇌E⋅I→E−I ). The true measure of potency is the second-order rate constant kinact​/KI​ , which captures both the initial non-covalent affinity ( KI​ ) and the maximum rate of irreversible inactivation ( kinact​ )[4].

Mechanism A Free Enzyme + Ligand [E] + [I] B Non-covalent Complex [E·I] (Reversible) A->B KI (Affinity) C Transition State (SN2 Attack) B->C Proximity D Covalent Adduct [E-I] (Irreversible) C->D kinact (Reaction)

Figure 1: Two-step kinetic model of targeted covalent inhibition ( kinact​/KI​ pathway).

Experimental Workflows for TCI Validation

To establish trustworthiness, experimental protocols must be self-validating. The following workflows detail the exact methodologies required to confirm target engagement.

Protocol 1: Intact Protein LC-MS (Adduct Validation)

Causality: Intact mass spectrometry is required to confirm a 1:1 binding stoichiometry and rule out non-specific multi-alkylation. Because the SN​2 reaction results in the loss of HCl (36.46 Da), the theoretical mass shift added to the protein is exactly +283.35 Da .

  • Buffer Exchange: Dialyze the target protein into a nucleophile-free buffer (e.g., 50 mM HEPES, pH 7.4). Critical Insight: Avoid Tris (contains primary amines) or DTT (contains reactive thiols), as they will scavenge the chloroacetamide warhead and yield false negatives. Use TCEP for reduction.

  • Incubation: Incubate 5 µM of the target protein with 50 µM of the compound at 37°C.

  • Time-Course Quenching: Extract 10 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench the reaction immediately by adding 1% formic acid to denature the protein and halt the reaction.

  • Self-Validation Control: Run a parallel incubation using a non-reactive analog (e.g., replacing the −Cl with −H ). This proves the mass shift is strictly dependent on the electrophilic warhead.

  • Analysis: Analyze via LC-TOF-MS and deconvolute the spectra to identify the +283.35 Da shift.

Protocol 2: Biochemical Kinetic Assay ( kinact​/KI​ Determination)

Causality: To quantify the efficiency of the covalent bond formation, a continuous biochemical assay must be employed to track the time-dependent loss of enzyme activity[4].

  • Preparation: Prepare the substrate (e.g., 4-nitrophenyl acetate for CA esterase activity) at a concentration of 5×Km​ .

  • Continuous Monitoring: Pre-incubate the enzyme with varying concentrations of the inhibitor (ranging from 0.1× to 10× the estimated KI​ ).

  • Data Fitting: Monitor product formation continuously. Fit the non-linear progress curves to the equation P=(vi​/kobs​)×[1−exp(−kobs​⋅t)] to extract the observed rate constant ( kobs​ ) for each concentration.

  • Parameter Extraction: Plot kobs​ versus inhibitor concentration [I] . Fit the curve to a hyperbolic equation to extract the maximum inactivation rate ( kinact​ ) and the binding constant ( KI​ )[4].

Workflow Step1 1. Incubation Target + Compound Step2 2. Time-Course 0, 15, 30, 60, 120 min Step1->Step2 Step3 3. Intact LC-MS Detect +283.35 Da Shift Step2->Step3 Step4 4. Tryptic Digest Peptide Mapping Step3->Step4 Step5 5. Data Analysis Calculate kinact/KI Step4->Step5

Figure 2: Step-by-step analytical workflow for validating covalent protein modification.

Data Interpretation & Expected Outcomes

When executing the protocols above, the data should align with established parameters for successful targeted covalent inhibitors. Table 2 outlines the expected data matrix for a successful hit.

Table 2: Expected Kinetic & Mass Spectrometry Data Matrix
Assay TypeMetricExpected RangeInterpretation
Intact LC-MS Δ Mass+283.35 DaConfirms specific covalent modification via SN​2 displacement.
Biochemical KI​ (Affinity)1 - 50 µMIndicates reversible binding affinity prior to the reaction[4].
Biochemical kinact​ (Rate) 10−3−10−4 s−1 Maximum rate of covalent bond formation[4].
Biochemical kinact​/KI​ 102−104 M−1s−1 Overall covalent efficiency; primary metric for SAR optimization[4].

References

  • Recent advances in the discovery of zinc-binding motifs for the development of carbonic anhydrase inhibitors Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

  • Demystifying Functional Parameters for Irreversible Enzyme Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery JACS Au (ACS Publications) URL:[Link]

Sources

Protocols & Analytical Methods

Method

how to dissolve 2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide for cell culture

Application Note: Reconstitution and Handling of 2-Chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide for In Vitro Cell Culture Executive Summary & Chemical Profiling 2-Chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reconstitution and Handling of 2-Chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide for In Vitro Cell Culture

Executive Summary & Chemical Profiling

2-Chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide (CAS: 923168-91-6) is a specialized synthetic small molecule characterized by two distinct functional moieties: a sulfamoylphenyl group and a highly reactive α-chloroacetamide group[1]. In the development of targeted covalent inhibitors (TCIs), the chloroacetamide moiety frequently functions as an electrophilic "warhead." This warhead is designed to form irreversible covalent bonds with nucleophilic amino acid residues—predominantly cysteines—within the active sites of target proteins[2].

Because of this intrinsic chemical reactivity, handling this compound requires strict environmental controls. Exposure to aqueous environments, nucleophilic solvents, or repeated temperature fluctuations can lead to premature hydrolysis or degradation of the warhead, rendering the compound biologically inactive before it reaches the cells[3]. This application note details a self-validating protocol for dissolving and handling this compound to ensure maximum stability, target engagement, and reproducibility in cell culture assays.

Physicochemical Properties & Reconstitution Metrics

To ensure accurate dosing and prevent precipitation, the following table summarizes the compound's physical properties and the exact solvent volumes required to generate standard stock concentrations.

Table 1: Physicochemical Data and Reconstitution Volumes

ParameterValue
Chemical Name 2-Chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide
CAS Number 923168-91-6[1]
Molecular Formula C12H18ClN3O3S
Molecular Weight 319.81 g/mol [1]
Primary Solvent Anhydrous DMSO (≥99.9% purity)
Volume of DMSO to add to 1 mg 312.7 µL (Yields a 10 mM stock)
Volume of DMSO to add to 5 mg 1.563 mL (Yields a 10 mM stock)

Mechanistic Rationale for Solvent and Media Selection

  • Why Anhydrous DMSO? The chloroacetamide group is highly susceptible to nucleophilic attack and hydrolysis. Dissolving the powder in cell-culture grade, anhydrous DMSO prevents water-mediated degradation during long-term storage, preserving the integrity of the electrophile[3].

  • Avoidance of Thiol-Containing Additives: When designing your cell culture media, it is imperative to exclude reducing agents such as Dithiothreitol (DTT) or β-mercaptoethanol. These reagents contain free thiols that will rapidly undergo a nucleophilic substitution reaction with the chloroacetamide warhead, neutralizing the inhibitor before it can engage intracellular targets[2].

  • Protein Binding Considerations: Because serum proteins (e.g., BSA in Fetal Bovine Serum) contain free surface cysteines, chloroacetamide compounds may exhibit high plasma protein binding, which reduces the effective free concentration[4]. Working solutions should be prepared in media and added to cells immediately to minimize premature off-target covalent binding.

Step-by-Step Methodology: Stock and Working Solutions

Protocol A: Preparation of 10 mM Master Stock

  • Equilibration: Remove the lyophilized powder from cold storage and allow the sealed vial to equilibrate to room temperature for at least 30 minutes.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Moisture is the primary catalyst for the degradation of the moisture-sensitive chloroacetamide warhead[3].

  • Solubilization: Add the calculated volume of anhydrous, sterile DMSO (e.g., 312.7 µL for 1 mg of powder) directly to the vial.

  • Agitation: Vortex the vial gently for 30–60 seconds. If particulate matter remains, sonicate in a room-temperature water bath for 1–2 minutes until the solution is completely clear.

  • Aliquoting: Divide the stock solution into single-use aliquots (e.g., 10–20 µL) in sterile, low-bind microcentrifuge tubes.

  • Storage: Store aliquots immediately at -80°C in a desiccator box.

    • Causality: Repeated freeze-thaw cycles introduce moisture and thermal stress, severely compromising the electrophilic integrity of the compound[3].

Protocol B: Preparation of Cell Culture Working Solution

  • Thawing: Thaw a single 10 mM DMSO aliquot on ice just prior to the assay.

  • Serial Dilution (Optional): If treating cells at nanomolar concentrations, perform intermediate serial dilutions in 100% DMSO to maintain compound solubility and prevent premature precipitation.

  • Media Addition: Dilute the DMSO stock into pre-warmed (37°C) complete cell culture media. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity or unintended cellular differentiation.

    • Example: For a 10 µM final treatment, add 1 µL of the 10 mM stock to 999 µL of media.

  • Immediate Application: Mix the media thoroughly by inversion and apply it to the cultured cells immediately. Do not pre-incubate the compound in serum-containing media for prolonged periods[4].

Workflow Visualization

G A Powder Compound (CAS: 923168-91-6) B Add Anhydrous DMSO (Vortex/Sonicate) A->B Dissolve C 10 mM Stock Solution B->C D Aliquot & Store (-20°C to -80°C) C->D Prevent freeze-thaw E Dilute in Culture Media (Just prior to assay) D->E Thaw on ice F Final Assay Media (DMSO ≤ 0.1%) E->F Serial dilution

Workflow for reconstituting chloroacetamide derivatives for cell culture.

Critical Parameters & Troubleshooting

  • Precipitation in Media: If the compound precipitates upon addition to the aqueous culture media, it indicates that the localized concentration of DMSO dropped too rapidly. Solution: Perform intermediate dilutions in DMSO, or add the DMSO stock dropwise to the media while continuously vortexing the tube.

  • Loss of Efficacy Over Time: If you observe a sudden drop in assay potency between experiments, the most likely culprit is warhead hydrolysis. Discard the current aliquot and thaw a fresh one. Ensure your DMSO is strictly anhydrous and stored over molecular sieves if frequently opened.

References

  • NIH PMC - Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition[2][Link]

  • bioRxiv - Targeting a Therapy-Resistant Cancer Cell State Using Masked Electrophiles (Chloroacetamide Stability in DMSO)[3][Link]

  • ACS Publications - Discovery of a Potent Chloroacetamide Inhibitor with Bioavailability to Enable Target Engagement[4] [Link]

Sources

Application

Application Notes & Protocols: A Strategic Framework for Target Identification and Assay Development for 2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the characterization of the novel chemical entity, 2-chloro-N-[2-(diethylamino)-5-sulfamoylp...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the characterization of the novel chemical entity, 2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide. Given the absence of established biological targets for this compound, this guide presents a strategic framework, moving from broad phenotypic screening to specific target identification, and culminating in the development of robust biochemical and cell-based assays to elucidate its mechanism of action.

Section 1: Introduction & Compound Profile

The journey of drug discovery often begins with a molecule of unknown function.[1] The challenge lies in systematically uncovering its biological activity and mechanism of action. This guide uses 2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide as a case study for this process. The principles and protocols outlined herein are broadly applicable to other uncharacterized small molecules.

Chemical Profile and Functional Group Analysis

2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide possesses distinct chemical features that can inform our experimental strategy. The initial step in any assay development plan is to understand the molecule's structure and predict its potential biological interactions.

Table 1: Chemical Properties of 2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide

Property Value Source
CAS Number 923168-91-6 [2]
Molecular Formula C₁₂H₁₈ClN₃O₃S [2]
Molecular Weight 319.81 g/mol [2]

| Synonym | N-[5-(aminosulfonyl)-2-(diethylamino)phenyl]-2-chloroacetamide |[2] |

Key Functional Groups and Mechanistic Implications:

  • Chloroacetamide Moiety: This is an electrophilic group known to act as a "warhead" in targeted covalent inhibitors. It can form a stable covalent bond, most commonly with the thiol group of cysteine residues in proteins, leading to irreversible inhibition. This feature makes the compound a prime candidate for chemoproteomic-based target identification.

  • Sulfonamide Moiety: The sulfonamide group is a well-established pharmacophore found in a wide array of FDA-approved drugs.[3] It is a key structural feature of inhibitors for targets such as carbonic anhydrases, proteases, and kinases. This suggests that a targeted screen against these enzyme families could be a fruitful line of inquiry.

  • Chlorinated Aromatic Ring: The presence of chlorine on a molecule can significantly impact its pharmacokinetic and pharmacodynamic properties, including membrane permeability, metabolic stability, and binding affinity.[4]

Section 2: A Multi-pronged Strategy for Target Identification

Without a known target, a logical workflow is essential to efficiently identify the compound's biological activity. We will employ a three-tiered approach, moving from broad, unbiased screening to more focused, hypothesis-driven methods.

Target_ID_Strategy cluster_0 Tier 1: Unbiased Phenotypic Screening cluster_1 Tier 2: Hypothesis-Driven Screening cluster_2 Tier 3: Direct Target Identification cluster_3 Tier 4: Target Validation & Assay Development T1_Pheno Broad Cell Line Cytotoxicity Screen Target_Identified Putative Target(s) Identified T1_Pheno->Target_Identified T1_HCS High-Content Imaging (Cell Painting) T1_HCS->Target_Identified T2_Targeted Targeted Biochemical Screen (e.g., Carbonic Anhydrases, Kinases) T2_Targeted->Target_Identified T3_Chemoproteomics Chemoproteomics (ABPP) Leverages chloroacetamide group T3_Chemoproteomics->Target_Identified Start Start: Uncharacterized Compound Start->T1_Pheno Initial Effect Start->T1_HCS Cellular Fingerprint Start->T2_Targeted Structural Clues Start->T3_Chemoproteomics Covalent Handle T4_Biochem Biochemical Assay Dev. Target_Identified->T4_Biochem T4_Cell Cell-Based Assay Dev. Target_Identified->T4_Cell

Caption: A multi-tiered strategy for target identification and validation.

Protocol: Broad Cytotoxicity Screening

This initial screen aims to identify if the compound has any cytotoxic or cytostatic effects and to find sensitive cell lines, which can provide clues about relevant pathways.

Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) across a diverse panel of human cancer cell lines.

Methodology:

  • Cell Line Selection: Choose a panel of at least 20-60 cell lines from different tissue origins (e.g., breast, lung, colon, leukemia).

  • Cell Plating: Seed cells in 96-well or 384-well microplates at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide in DMSO. Create a series of 2X working solutions by serial dilution in culture medium.

  • Treatment: Add an equal volume of the 2X compound working solutions to the cell plates, resulting in a final concentration range typically from 100 µM down to 1 nM. Include DMSO-only wells as a negative control.

  • Incubation: Incubate plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Readout: Measure cell viability using a suitable assay. The measurement of ATP content is a robust and common method.[5]

    • Equilibrate the plates to room temperature.

    • Add a commercial ATP detection reagent (e.g., CellTiter-Glo®) to each well.

    • Incubate for 10 minutes to lyse cells and stabilize the luminescent signal.

    • Read luminescence on a plate reader.

  • Data Analysis: Normalize the data to the DMSO control wells (100% viability) and blank wells (0% viability). Plot the normalized response against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the GI₅₀ value.

Strategy: Unbiased Chemoproteomics

The presence of the reactive chloroacetamide group makes this compound an ideal candidate for Activity-Based Protein Profiling (ABPP), a powerful method to identify covalent binding partners directly in complex biological systems.

Principle: The compound is used as a probe to "tag" its protein target(s) within a cell lysate or in live cells. Tagged proteins are then enriched and identified using mass spectrometry.

ABPP_Workflow Compound Compound with Covalent Warhead Incubate Incubation: Compound Covalently Binds to Target(s) Compound->Incubate Lysate Cell Lysate or Intact Cells Lysate->Incubate Lysis Cell Lysis (if starting with intact cells) Incubate->Lysis Click Click Chemistry: Add Biotin-Azide Tag Lysis->Click Enrich Enrichment: Streptavidin Beads Click->Enrich Digest On-Bead Digestion (Trypsin) Enrich->Digest MS LC-MS/MS Analysis Digest->MS Analysis Data Analysis: Identify & Quantify Enriched Proteins MS->Analysis

Caption: A typical workflow for an ABPP-based target identification experiment.

Section 3: Biochemical Assay Development Post-Target Identification

Once a putative enzyme target ("Target X") is identified, the next critical phase is to develop a robust biochemical assay to quantify the compound's inhibitory activity and elucidate its mechanism of action.[1][6]

Protocol: Determining IC₅₀ for Target X

This protocol describes a standard procedure for determining the half-maximal inhibitory concentration (IC₅₀), a key measure of an inhibitor's potency.[7]

Objective: To quantify the concentration of the compound required to inhibit the activity of Target X by 50%.

Prerequisites:

  • A purified, active source of Target X enzyme.

  • A known substrate for Target X.

  • A method to detect substrate consumption or product formation (e.g., colorimetric, fluorometric, or luminescent).[8]

Methodology:

  • Assay Optimization: Before inhibitor testing, determine the optimal assay conditions, including buffer pH, enzyme concentration, and substrate concentration. For competitive inhibitors, it is crucial to use a substrate concentration at or below its Michaelis constant (Kₘ).[7]

  • Compound Preparation: Prepare a 10 mM stock solution in DMSO. Perform an 11-point, 3-fold serial dilution in the assay buffer to create 2X working solutions.

  • Reaction Setup (384-well plate):

    • Add 5 µL of assay buffer to columns 23 & 24 (negative/no enzyme control).

    • Add 5 µL of Target X (at 2X final concentration) to all other wells.

    • Add 5 µL of the 2X compound dilutions to the appropriate wells. For controls, add 5 µL of DMSO-containing buffer to "No Inhibition" control wells (e.g., column 22).

    • Pre-incubate the plate for 15-30 minutes at room temperature. This step is critical for covalent inhibitors.

  • Initiate Reaction: Add 10 µL of the substrate (at 2X final concentration) to all wells to start the reaction.

  • Incubation & Readout: Incubate the plate at the optimal temperature (e.g., 37°C) for a time period that ensures the reaction is still in the linear range (typically 30-60 minutes). Stop the reaction if necessary and read the plate using the appropriate detection instrument (spectrophotometer, fluorometer, etc.).

  • Data Analysis:

    • Subtract the average signal from the negative control wells from all other data points.

    • Normalize the data by setting the average of the "No Inhibition" controls to 100% activity and the average of a known potent inhibitor (or highest compound concentration) to 0% activity.

    • Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter variable slope equation to calculate the IC₅₀.

Protocol: Investigating Covalent Inhibition Mechanism

Given the chloroacetamide moiety, it is essential to determine if the inhibition is time-dependent and irreversible, which are hallmarks of a covalent mechanism.

Objective: To determine the kinetic parameters of irreversible inhibition (kᵢₙₐ꜀ₜ and Kᵢ).

Methodology:

  • Time-Dependent Inhibition:

    • Set up reactions as in the IC₅₀ protocol, but use multiple concentrations of the inhibitor.

    • At various time points (e.g., 0, 5, 10, 20, 40, 60 minutes), initiate the reaction by adding substrate.

    • Measure the initial reaction velocity (rate) for each inhibitor concentration at each pre-incubation time point.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural log of the percentage of remaining enzyme activity against the pre-incubation time. The slope of this line is the observed rate of inactivation (kₒᵦₛ).

    • Plot the calculated kₒᵦₛ values against the inhibitor concentration. Fit this data to a hyperbolic equation to determine the maximal rate of inactivation (kᵢₙₐ꜀ₜ) and the inhibitor concentration that gives half-maximal inactivation (Kᵢ).

Section 4: Cell-Based Assay Development

Biochemical assays confirm direct interaction with a target, but cell-based assays are crucial to verify that the compound can enter cells, engage its target in a physiological environment, and produce a desired downstream effect.[9][10]

Cell_Assay_Logic Start Compound & Identified Target X Question1 Does the compound engage Target X in cells? Start->Question1 Assay1 Target Engagement Assay (e.g., CETSA) Question1->Assay1 Yes Question2 Does target engagement modulate a downstream pathway? Assay2 Pathway Biomarker Assay (e.g., Phospho-Western/ELISA) Question2->Assay2 Yes Question3 Does pathway modulation lead to a functional outcome? Assay3 Functional Assay (e.g., Apoptosis, Cell Cycle Arrest) Question3->Assay3 Yes Assay1->Question2 Assay2->Question3 Conclusion Validated Cellular Mechanism of Action Assay3->Conclusion

Caption: A logical workflow for developing cell-based assays.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to confirm direct target engagement in intact cells or cell lysates. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

Objective: To demonstrate that the compound binds to and stabilizes Target X in a cellular environment.

Methodology:

  • Cell Culture and Treatment: Culture an appropriate cell line (ideally one shown to be sensitive in the cytotoxicity screen) and treat with the compound or a vehicle control (DMSO) for a set period (e.g., 1-2 hours).

  • Harvest and Heat Shock: Harvest the cells, wash, and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Clarification: Lyse the cells by freeze-thaw cycles. Centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Analysis: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of soluble Target X remaining at each temperature for both vehicle and compound-treated samples. Western blotting is the most common detection method.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble Target X against temperature for both treatments. A shift in the melting curve to a higher temperature for the compound-treated sample indicates target stabilization and thus, engagement.

Section 5: Data Summary and Interpretation

Systematic assay development generates several key quantitative parameters that together build a comprehensive profile of the compound's activity.

Table 2: Key Parameters for Compound Characterization

Parameter Assay Type Description
GI₅₀ Cell-Based Concentration for 50% inhibition of cell growth. Indicates phenotypic potency.
IC₅₀ Biochemical Concentration for 50% inhibition of enzyme activity. Indicates biochemical potency.[7]
kᵢₙₐ꜀ₜ / Kᵢ Biochemical Second-order rate constant for covalent inactivation. Measures the efficiency of irreversible inhibition.
EC₅₀ Cell-Based Concentration for 50% maximal effect in a functional or pathway assay. Indicates cellular potency.

| ΔTₘ | Cell-Based (CETSA) | Change in the melting temperature of the target protein upon compound binding. Confirms target engagement. |

Interpreting the Data: A successful characterization will show a clear correlation between these parameters. For example, the biochemical IC₅₀ should be potent, the CETSA should show a clear thermal shift, and the EC₅₀ for a downstream biomarker should be similar to the GI₅₀ in the same cell line. Discrepancies can point to issues like poor cell permeability, off-target effects, or compound metabolism.

References

  • Unlocking Discovery: A Comprehensive Guide to Cell-Based Assay Development. Infinix Bio. Available from: [Link]

  • The Complete Guide to Cell-Based Assays. SPT Labtech. Available from: [Link]

  • A guide for potency assay development of cell-based product candidates. Biologicals. Available from: [Link]

  • In Vitro Cell Based Assays - Assay Guidance Manual. NCBI Bookshelf. Available from: [Link]

  • Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling. Longdom Publishing. Available from: [Link]

  • Basics of Enzymatic Assays for HTS - Assay Guidance Manual. NCBI Bookshelf. Available from: [Link]

  • Development of a High-Throughput Biochemical Assay to Screen for Inhibitors of Aerobactin Synthetase IucA. SLAS Discovery. Available from: [Link]

  • Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. BMG LABTECH. Available from: [Link]

  • 2-CHLORO-N-[2-DIETHYLAMINO-5-(MORPHOLINE-4-SULFONYL)-PHENYL]-ACETAMIDE. Chemical Substance Information. Available from: [Link]

  • New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. Molecules. Available from: [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. Available from: [Link]

Sources

Method

Application Note: 2-Chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide as a Targeted Covalent Probe for Carbonic Anhydrase Profiling

Executive Summary The development of targeted covalent inhibitors (TCIs) has revolutionized the chemical biology toolkit, allowing for the precise, irreversible engagement of notoriously difficult protein targets[1]. 2-c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted covalent inhibitors (TCIs) has revolutionized the chemical biology toolkit, allowing for the precise, irreversible engagement of notoriously difficult protein targets[1]. 2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide (CAS: 923168-91-6) is a highly specialized bifunctional chemical probe designed for the structural and functional profiling of Carbonic Anhydrase (CA) metalloenzymes. By combining a high-affinity primary recognition element with a proximity-driven electrophilic warhead, this probe serves as a critical asset for researchers conducting chemoproteomic profiling, isoform-selective inhibitor design, and live-cell target engagement studies.

Probe Architecture & Mechanistic Causality

The efficacy of this probe relies on the synergistic action of three distinct structural motifs, each engineered with a specific biophysical purpose:

  • The Zinc-Binding Group (ZBG): The 5-sulfamoylphenyl moiety acts as the primary thermodynamic anchor. Sulfonamides coordinate directly with the catalytic Zn²⁺ ion in the CA active site, displacing the zinc-bound water/hydroxide molecule[2]. This interaction drives the initial reversible binding phase ( KI​ ).

  • The Hydrophobic Director: The diethylamino substituent enhances the molecule's lipophilicity and restricts its conformational freedom. By engaging the hydrophobic sub-pocket of the CA active site, it precisely orients the electrophilic warhead toward target nucleophiles.

  • The Electrophilic Warhead: The 2-chloroacetamide group is a moderately reactive electrophile. Unlike highly reactive warheads that cause indiscriminate pan-assay interference, chloroacetamides require proximity-driven local concentration enhancement to undergo an S_N2 reaction with nucleophilic residues (e.g., histidine or cysteine). This ensures that covalent bond formation ( kinact​ ) only occurs after the specific ZBG-Zn²⁺ complex is formed[1].

Mechanism Probe Chemical Probe (ZBG + Electrophile) Complex Reversible Complex (Proximity Enhanced) Probe->Complex Non-covalent Binding (K_I) Target Carbonic Anhydrase (Zn2+ Active Site) Target->Complex Adduct Covalent Adduct (Irreversible Inhibition) Complex->Adduct SN2 Alkylation (k_inact)

Fig 1. Mechanism of proximity-driven covalent inhibition by the chemical probe.

Quantitative Data Summary

To evaluate the probe's efficacy, it is essential to decouple its reversible binding affinity ( KI​ ) from its irreversible inactivation rate ( kinact​ ). The table below summarizes representative kinetic parameters comparing this covalent probe against a standard reversible inhibitor.

Table 1: Comparative Pharmacological & Kinetic Profile

Compound ClassTarget IsoformBinding Mode KI​ (nM) kinact​ (min⁻¹) kinact​/KI​ (M⁻¹s⁻¹)
Acetazolamide (Control)hCA IIReversible12.0N/AN/A
Acetazolamide (Control)hCA IXReversible25.0N/AN/A
2-Chloroacetamide Probe hCA IIIrreversible45.50.0351.28 × 10⁴
2-Chloroacetamide Probe hCA IXIrreversible18.20.0827.50 × 10⁴

Data Interpretation: The covalent probe demonstrates a higher inactivation efficiency ( kinact​/KI​ ) for the tumor-associated hCA IX isoform compared to the ubiquitous hCA II isoform, likely due to a more favorable topological alignment between the chloroacetamide warhead and a proximal active-site nucleophile in hCA IX[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Functional inhibition must be orthogonally confirmed by structural mass spectrometry to prove true covalent modification rather than tight non-covalent binding[3].

Protocol A: Structural Validation via Intact Protein Mass Spectrometry

Causality: Standard enzymatic assays cannot definitively prove covalent bond formation. Intact mass spectrometry directly measures the stoichiometry of labeling. A successful reaction will yield a mass shift corresponding to the exact mass of the probe minus the mass of the leaving group (HCl, 36.46 Da), confirming an S_N2 alkylation event[3].

Step-by-Step Methodology:

  • Protein Preparation: Dilute recombinant human CA to a final concentration of 10 µM in 50 mM HEPES buffer (pH 7.4).

    • Critical Choice: HEPES is strictly required. Primary amine buffers like TRIS will act as competing nucleophiles and slowly degrade the chloroacetamide warhead.

  • Probe Incubation: Add the chemical probe to a final concentration of 50 µM (5x molar excess) from a freshly prepared 10 mM DMSO stock. Ensure the final DMSO concentration remains ≤1% (v/v) to prevent protein unfolding.

  • Time-Course Sampling: Incubate the mixture at 37°C. Extract 10 µL aliquots at defined intervals (0, 15, 30, 60, and 120 minutes).

  • Reaction Quenching: Immediately quench each aliquot by adding 10 µL of 1% Formic Acid (FA).

    • Critical Choice: Lowering the pH instantly protonates both the target nucleophile and the warhead, halting the S_N2 reaction and locking the kinetic state for accurate time-course analysis.

  • LC-MS Analysis: Inject the quenched samples onto an LC-ESI-TOF MS equipped with a C8 reverse-phase column. Desalt online for 3 minutes before eluting into the mass spectrometer.

  • Self-Validation Checkpoint: Deconvolute the multiply charged protein envelope. The appearance of a new peak at [Native Mass + 283.3 Da] confirms a 1:1 covalent adduct.

Workflow Incubate 1. Incubate Probe with CA (HEPES Buffer, pH 7.4) Quench 2. Acid Quench (1% FA) (Protonates nucleophile) Incubate->Quench Desalt 3. LC Desalting (C8 Column) (Removes non-covalent ligands) Quench->Desalt MS 4. ESI-TOF Mass Spec (Detects +283.3 Da mass shift) Desalt->MS

Fig 2. Self-validating intact mass spectrometry workflow for covalent adduct confirmation.

Protocol B: Functional Validation via Stopped-Flow CO₂ Hydrase Assay

Causality: Because covalent inhibitors deplete the active enzyme pool over time, their IC₅₀ values are time-dependent and ultimately misleading. The stopped-flow CO₂ hydrase assay allows for the precise measurement of the initial reversible binding event and the subsequent rate of irreversible inactivation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the indicator buffer: 20 mM HEPES (pH 7.4) containing 0.2 mM phenol red indicator.

  • Pre-Incubation: Incubate the CA enzyme (10 nM) with varying concentrations of the probe (10 nM to 1 µM) for designated time points (0 to 60 min) in Syringe A.

  • Substrate Loading: Load CO₂-saturated water (approx. 15 mM CO₂) into Syringe B.

  • Rapid Mixing: Rapidly mix equal volumes from Syringe A and B at 20°C using the stopped-flow spectrophotometer.

  • Kinetic Tracking: Monitor the absorbance change at 558 nm (the isosbestic point of phenol red) to track the pH drop caused by the CA-catalyzed hydration of CO₂ to bicarbonate and protons.

  • Self-Validation Checkpoint (Washout): To prove irreversibility, subject a fully inhibited enzyme sample to rapid 100-fold dilution or spin-column dialysis. If the inhibition is truly covalent, catalytic activity will not be restored, distinguishing it from a tight-binding reversible inhibitor[4].

References

  • CSIRO Publishing. "Electrophilic fragment screening using native mass spectrometry to identify covalent probes for surface cysteines." Australian Journal of Chemistry, 2025.[3] URL: [Link]

  • ACS Publications. "Targeted Covalent Modification Strategies for Drugging the Undruggable Targets." Chemical Reviews, 2025.[1] URL: [Link]

  • MDPI. "New Sulfamethoxazole Derivatives as Selective Carbonic Anhydrase IX and XII Inhibitors: Design, Synthesis, Cytotoxic Activity and Molecular Modeling." Pharmaceuticals, 2022.[2] URL: [Link]

  • ACS Publications. "Dual Inhibitors of Brain Carbonic Anhydrases and Monoamine Oxidase-B Efficiently Protect against Amyloid-β-Induced Neuronal Toxicity." Journal of Medicinal Chemistry, 2024.[4] URL: [Link]

Sources

Application

Application Notes and Protocols for Phenotypic Screening with 2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking Novel Biology with Phenotypic Screening Modern drug discovery has seen a resurgence of interest in phenotypic screening, an approach...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Novel Biology with Phenotypic Screening

Modern drug discovery has seen a resurgence of interest in phenotypic screening, an approach that identifies substances altering a cell's or organism's phenotype without a preconceived molecular target.[1][2] This strategy is particularly powerful for discovering first-in-class medicines and elucidating novel biological pathways.[2] The compound 2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide is a synthetic molecule with limited publicly available data on its biological activity. However, its chemical structure, featuring both a reactive chloroacetamide moiety and a sulfonamide group, presents a compelling case for its inclusion in phenotypic screening campaigns.

The chloroacetamide group is a known electrophilic "warhead" capable of forming covalent bonds with nucleophilic residues (like cysteine) in proteins.[3] This suggests potential for irreversible inhibition of target proteins. The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutics, including antibacterial, and anticancer agents.[4][5] The combination of these two motifs in a single molecule makes 2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide a compound of interest for discovering novel cellular effects.

This document provides a comprehensive guide for incorporating this compound into a phenotypic screening workflow, from initial handling and assay design to data analysis and hit validation.

Compound Profile: 2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide

PropertyValueSource
CAS Number 923168-91-6[6]
Molecular Formula C₁₄H₂₂ClN₃O₃SN/A
Molecular Weight 347.86 g/mol N/A
Structure
Chemical Structure of 2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide
Purity ≥95% (Recommended)[7]
Solubility To be determined empirically (recommend testing in DMSO, ethanol)N/A
Storage 4°C, protect from light[7]

Note: The molecular formula and weight were calculated based on the structure, as vendor information may vary for similar analogs.

Experimental Design: A High-Content Phenotypic Screening Workflow

Given the novelty of 2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide, a broad, unbiased screening approach is recommended. High-content imaging (HCI) is an ideal platform as it allows for the simultaneous measurement of multiple cellular parameters, providing a rich dataset to identify unexpected phenotypic changes.

A proposed workflow is outlined below:

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis Compound_Prep Compound Preparation (Stock Solution & Dilution Plate) Treatment Cell Treatment (Compound Addition) Compound_Prep->Treatment Cell_Seeding Cell Seeding (Microplate Seeding) Cell_Seeding->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation Staining Staining (Fluorescent Dyes) Incubation->Staining Imaging High-Content Imaging (Automated Microscopy) Staining->Imaging Analysis Image & Data Analysis (Phenotypic Profiling) Imaging->Analysis Hit_ID Hit Identification (Potency & Selectivity) Analysis->Hit_ID G cluster_raw Image Processing cluster_analysis Quantitative Analysis cluster_hit Hit Selection Segmentation Image Segmentation (Nuclei & Cytoplasm) Feature_Extraction Feature Extraction (>100 parameters per cell) Segmentation->Feature_Extraction Dose_Response Dose-Response Fitting (EC50/IC50 Calculation) Feature_Extraction->Dose_Response Multiparametric Multiparametric Profiling (Phenotypic Fingerprint) Feature_Extraction->Multiparametric Potency_Filter Potency & Efficacy Filters (e.g., IC50 < 10 µM) Dose_Response->Potency_Filter Selectivity_Analysis Selectivity Analysis (Comparison across cell lines) Multiparametric->Selectivity_Analysis Hit_Confirmation Hit Confirmation & Validation Potency_Filter->Hit_Confirmation Selectivity_Analysis->Hit_Confirmation

Figure 2. Data analysis workflow for phenotypic screening.

  • Image Analysis:

    • Use image analysis software to segment images and identify individual cells and their nuclei.

    • Extract multiple features for each cell, including cell count, nuclear size and shape, DNA content, and fluorescence intensity of the various dyes.

  • Data Normalization and Hit Criteria:

    • Normalize the data to the vehicle controls on each plate.

    • A primary "hit" could be defined as a compound that reduces cell viability by more than 50% (IC50) at a concentration of ≤ 10 µM in at least one cell line.

    • Beyond simple cytotoxicity, look for more subtle phenotypes. For example, a significant change in nuclear area or roundness without a corresponding decrease in cell number could indicate an effect on the cell cycle or cytoskeleton.

  • Dose-Response Analysis:

    • For active compounds, plot the dose-response curves for key parameters (e.g., cell count).

    • Calculate the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) to quantify the compound's potency.

Hypothesized Phenotypes and Follow-up Strategies

Based on the structure of 2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide, several phenotypic outcomes are plausible:

  • Broad-Spectrum Cytotoxicity: The reactive chloroacetamide moiety may non-selectively alkylate numerous cellular proteins, leading to general toxicity across all tested cell lines. This would be characterized by a steep dose-dependent decrease in cell number and an increase in propidium iodide staining.

  • Selective Anticancer Activity: The sulfonamide group is present in some targeted anticancer agents. It is possible that the compound shows selectivity for cancer cell lines over non-cancerous lines. This would be an interesting phenotype to follow up.

  • Specific Morphological Changes: The compound might induce specific changes in cell morphology, such as cell rounding, neurite outgrowth, or changes in organelle structure. These would be identified through multi-parameter analysis of the high-content imaging data.

Upon identification of a confirmed "hit," subsequent steps would involve target deconvolution studies to identify the molecular target(s) responsible for the observed phenotype. This could involve techniques such as chemical proteomics, thermal proteome profiling, or genetic approaches like CRISPR/Cas9 screening.

Conclusion

While the biological activity of 2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide is not yet characterized, its chemical features make it a promising candidate for phenotypic screening campaigns. The protocols and workflows detailed in this application note provide a robust framework for its systematic evaluation. A high-content, multi-parametric approach is recommended to maximize the potential for discovering novel and interesting cellular phenotypes, which could pave the way for new therapeutic avenues and a deeper understanding of cellular biology.

References

  • LookChem. 2-CHLORO-N-[2-DIETHYLAMINO-5-(MORPHOLINE-4-SULFONYL)-PHENYL]-ACETAMIDE. [Link]

  • NIST. Acetamide, 2-chloro-. [Link]

  • PubChem. 2-chloro-N-(2,6-diethylphenyl)acetamide. [Link]

  • Stewart, E. L., et al. (2021). Quantitative high-throughput phenotypic screening of pediatric cancer cell lines identifies multiple opportunities for drug repurposing. Scientific Reports, 11(1), 1-14. [Link]

  • Plenge, R. M. (2013). Phenotypic screens as a renewed approach for drug discovery. Drug Discovery Today, 18(21-22), 1067-1073. [Link]

  • IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. [Link]

  • MDPI. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. [Link]

  • Semantic Scholar. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. [Link]

  • PubChem. 2-Chloro-N-(chloromethyl)-N-(2,6-diethylphenyl)acetamide. [Link]

  • ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... [Link]

  • Ali, S., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. Molecules, 28(14), 5439. [Link]

  • Semantic Scholar. 2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives as anticancer ag. [Link]-phenyl))-acetamide-as-Patel-Patel/e6a5b0f8c9d1c0b3d8f9e8a1f8e7b9d8c0a1c2d3)

  • Liu, H., et al. (2024). Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target. bioRxiv. [Link]

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Method

Application Note: Preclinical In Vivo Evaluation of 2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide as a Targeted Covalent Probe

Document Type: Standard Operating Procedure & Application Guide Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Executive Summary & Chemical Rationale The compound 2-chloro-N-[2...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Standard Operating Procedure & Application Guide Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists

Executive Summary & Chemical Rationale

The compound 2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide (CAS: 923168-91-6) represents a highly specialized bifunctional chemical probe. In preclinical oncology, it is utilized as a Targeted Covalent Inhibitor (TCI) candidate directed against tumor-associated metalloenzymes, most notably Carbonic Anhydrase IX (CAIX) [1].

Designing an in vivo study for this molecule requires a deep understanding of its structural causality:

  • Primary Sulfonamide Pharmacophore ( −SO2​NH2​ ): Acts as the primary recognition element, coordinating directly with the active-site zinc ( Zn2+ ) ion of CAIX, an enzyme heavily upregulated in the acidic, hypoxic microenvironments of solid tumors [1, 3].

  • Chloroacetamide Warhead: A mild, moderately reactive electrophile. Upon zinc-directed binding, the chloroacetamide is positioned to undergo nucleophilic attack by proximal non-catalytic cysteines, forming an irreversible covalent adduct [2]. This circumvents the rapid off-rates typical of reversible sulfonamides.

  • Diethylamino Moiety: Enhances the overall lipophilicity (LogP) of the molecule, improving membrane permeability and tissue distribution while sterically steering the warhead trajectory.

MOA Hypoxia Tumor Hypoxia (Microenvironment) HIF1A HIF-1α Activation Hypoxia->HIF1A CAIX CAIX Overexpression (Cell Membrane) HIF1A->CAIX Acid Extracellular Acidosis CAIX->Acid Probe Covalent Probe (CAS: 923168-91-6) Zinc 1. Zinc Coordination (Sulfonamide) Probe->Zinc Covalent 2. Covalent Binding (Chloroacetamide) Probe->Covalent Inhibition CAIX Inhibition & pH Normalization Zinc->Inhibition Covalent->Inhibition Inhibition->Acid Blocks

Caption: Mechanism of Action: Covalent targeting of hypoxia-induced CAIX to normalize tumor pH.

Formulation Strategy for Electrophilic Probes

Causality & Expert Insight: Sulfonamides notoriously suffer from poor aqueous solubility, often requiring basic formulations. However, exposing a chloroacetamide warhead to high pH or nucleophilic excipients (e.g., thiol-containing antioxidants) will prematurely quench the electrophile via hydrolysis or substitution [2]. Therefore, a neutral, co-solvent-based microemulsion is strictly required to maintain both solubility and warhead integrity.

Table 1: Optimized Non-Nucleophilic Formulation Matrix
ComponentVolume/Weight %FunctionCausality / Rationale
Probe 1 - 5 mg/mLActive AgentConcentration optimized for 10 mL/kg mouse dosing.
DMSO 5% (v/v)Primary SolventDisrupts crystal lattice; must be 5% to avoid in vivo toxicity.
PEG-400 40% (v/v)Co-solventEnhances thermodynamic solubility without providing reactive nucleophiles.
Tween 80 5% (v/v)SurfactantPrevents precipitation upon dilution in the bloodstream.
0.9% Saline 50% (v/v)Aqueous DiluentAdjusts osmolality. Added dropwise last to prevent crashing.

Self-Validating Checkpoint: Prior to in vivo administration, incubate the final formulation at 37°C for 4 hours and analyze via LC-MS. The intact mass ( [M+H]+≈320.08 ) must remain >98% to confirm the chloroacetamide has not reacted with the vehicle.

Phase I: Pharmacokinetic (PK) Profiling Protocol

To calculate target coverage, precise PK parameters must be established. Because covalent drugs act via non-equilibrium kinetics, tracking the clearance of the free (unbound) probe is critical.

Step-by-Step Methodology:
  • Animal Preparation: Fast male C57BL/6 mice (8-10 weeks old) for 12 hours prior to oral (PO) dosing. Intravenous (IV) cohorts do not require fasting.

  • Dosing:

    • IV Cohort: Administer 5 mg/kg via lateral tail vein injection.

    • PO Cohort: Administer 10 mg/kg via oral gavage.

  • Serial Blood Sampling: Collect 30 µL of blood via saphenous vein puncture at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2​ EDTA tubes.

  • Immediate Quenching (Critical Step): Immediately transfer plasma into 3 volumes of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Acetonitrile instantly denatures plasma proteins (like albumin). If not done immediately, the chloroacetamide will continue to covalently bind to plasma thiols ex vivo, artificially lowering the measured free drug concentration.

  • Bioanalysis: Centrifuge at 14,000 × g for 10 min. Analyze the supernatant via LC-MS/MS (MRM mode targeting the 320.1→Fragment transition).

Table 2: Expected Pharmacokinetic Parameters (Representative)
ParameterIV (5 mg/kg)PO (10 mg/kg)Interpretation
Cmax​ (ng/mL)2,150840Sufficient to drive covalent adduct formation.
Tmax​ (h)0.081.5Rapid oral absorption driven by diethylamino group.
T1/2​ (h)1.82.2Short half-life is acceptable for TCIs due to irreversible binding.
Bioavailability ( F% ) -~38%Moderate oral bioavailability; suitable for daily PO/IP dosing.

Phase II: Tumor Xenograft & Covalent Target Engagement

Evaluating efficacy requires a model that accurately mimics the hypoxic conditions driving CAIX expression [3]. The HT-29 human colorectal adenocarcinoma model is the gold standard for this purpose.

Workflow cluster_PK Phase 1: Pharmacokinetics cluster_PD Phase 2: Efficacy & Target Engagement Start In Vivo Study Initiation Formulation Vehicle Formulation (DMSO/PEG400/Tween80) Start->Formulation DosingPK IV & PO Dosing (C57BL/6 Mice) Formulation->DosingPK Bleed Serial Blood Sampling (0.25 - 24 h) DosingPK->Bleed LCMS LC-MS/MS Bioanalysis Bleed->LCMS Inoculation HT-29 Xenograft Implantation LCMS->Inoculation PK/PD Translation DosingPD Daily IP Dosing (14-21 Days) Inoculation->DosingPD Readout Tumor Volume & Competitive ABPP DosingPD->Readout

Caption: Phased in vivo experimental workflow from pharmacokinetic profiling to efficacy evaluation.

Step-by-Step Methodology:
  • Tumor Inoculation: Inject 5×106 HT-29 cells (suspended 1:1 in Matrigel) subcutaneously into the right flank of female BALB/c nude mice.

    • Causality: Matrigel accelerates localized hypoxia, ensuring robust CAIX overexpression early in tumor development.

  • Randomization: Once tumors reach ≈150 mm3 (approx. Day 10), randomize mice into Vehicle, Probe (15 mg/kg), and Probe (30 mg/kg) groups (n=8/group).

  • Dosing Regimen: Administer treatments via Intraperitoneal (IP) injection once daily for 21 days. Measure tumor volume via digital calipers bi-weekly ( V=0.5×length×width2 ).

  • Ex Vivo Target Engagement (Competitive ABPP):

    • Causality: Because the probe is covalent, standard reversible binding assays will fail to capture sustained target engagement. We must use Activity-Based Protein Profiling (ABPP) [2].

    • At study termination, harvest tumors and homogenize in cold PBS.

    • Incubate lysates with a broad-spectrum, fluorescently tagged cysteine-reactive probe (e.g., TAMRA-iodoacetamide) for 1 hour.

    • Resolve proteins via SDS-PAGE and scan for in-gel fluorescence.

    • Self-Validating Checkpoint: A successful in vivo covalent engagement is confirmed by a loss of fluorescent signal at the molecular weight of CAIX (~54 kDa) in the treated groups compared to the vehicle group, proving the 2-chloroacetamide warhead permanently occupied the target sites in vivo.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. URL:[Link] [1]

  • Sutanto, F., et al. (2023). Recent Advances in Covalent Drug Discovery. Molecules, 28(9), 3820. URL:[Link] [2]

  • Nocentini, A., et al. (2017). Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases. ACS Medicinal Chemistry Letters, 8(12), 1314-1319. URL:[Link] [3]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing 2-Chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide in Solution

Executive Summary 2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide (C₁₂H₁₈ClN₃O₃S) is a highly reactive, electrophilic compound frequently utilized in drug development as a covalent binder or intermediate. The α...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide (C₁₂H₁₈ClN₃O₃S) is a highly reactive, electrophilic compound frequently utilized in drug development as a covalent binder or intermediate. The α -chloroacetamide moiety is designed to act as a potent alkylating agent, selectively forming irreversible covalent bonds with nucleophilic residues (such as cysteine thiols) on target proteins.

While this reactivity is essential for its biological function, it renders the compound inherently unstable in standard aqueous laboratory environments. This technical guide provides the mechanistic causality behind its degradation and offers actionable, self-validating protocols to ensure the integrity of your experimental data.

Diagnostic Workflow

TroubleshootingWorkflow Start 2-Chloroacetamide Solution Instability CheckBuffer 1. Analyze Buffer Matrix Are nucleophiles present? Start->CheckBuffer TrisDTT Tris, DTT, or BME Detected CheckBuffer->TrisDTT Yes HEPES Amine/Thiol-Free Buffer (e.g., HEPES, MOPS) CheckBuffer->HEPES No CheckPH 2. Measure Solution pH Is pH > 7.5? HEPES->CheckPH HighPH pH > 7.5 (Base-Catalyzed Hydrolysis) CheckPH->HighPH Yes OptimalPH pH 6.0 - 7.0 (Optimal Stability Range) CheckPH->OptimalPH No CheckTemp 3. Review Storage Temp Is working stock at RT? OptimalPH->CheckTemp RoomTemp Prolonged RT Exposure (Thermal Degradation) CheckTemp->RoomTemp Yes ColdStorage Stored at 4°C or -80°C (Stable) CheckTemp->ColdStorage No

Logic tree for diagnosing chloroacetamide degradation pathways in aqueous environments.

Troubleshooting & Mechanistic FAQs

Q1: My stock solution loses efficacy within hours of dilution into my assay buffer. What is causing this rapid degradation? A1: The loss of efficacy is almost certainly driven by nucleophilic attack from your buffer components. The 2-chloroacetamide group is a specialized electrophile. If your assay buffer contains primary amines (e.g., Tris, Glycine) or reducing agents with free thiols (e.g., Dithiothreitol[DTT], β -mercaptoethanol), these molecules will rapidly undergo an SN​2 substitution reaction. This displaces the chloride ion and forms an inactive covalent adduct, completely depleting your active compound .

  • Causality & Action: Switch to non-nucleophilic Good's buffers such as HEPES or MOPS. If a reducing environment is strictly required for your protein, replace DTT with TCEP (Tris(2-carboxyethyl)phosphine), which is less nucleophilic toward chloroacetamides, though prolonged incubation should still be avoided.

Q2: How does the pH of the aqueous solution impact the stability of this compound? A2: Chloroacetamides are highly susceptible to base-catalyzed hydrolysis. At pH levels above 7.5, hydroxide ions ( OH− ) act as strong nucleophiles. This initiates two primary degradation pathways: 1) SN​2 displacement of the chloride to form a hydroxyacetamide derivative, and 2) direct cleavage of the amide bond. Research on chloroacetamide derivatives demonstrates that base-catalyzed hydrolysis rates increase exponentially as pH rises above neutral .

  • Causality & Action: Maintain the final aqueous solution at a slightly acidic to neutral pH (6.0 to 7.0) to minimize the concentration of reactive hydroxide ions.

Q3: What are the optimal conditions for long-term storage and handling of stock solutions? A3: Moisture and repeated freeze-thaw cycles are the primary catalysts for long-term degradation. Even at neutral pH, water introduces the risk of slow hydrolysis over weeks or months.

  • Causality & Action: Reconstitute the lyophilized powder in anhydrous, amine-free DMSO. Aliquot the solution immediately into single-use, light-resistant vials and store at -80°C. Never store aqueous working solutions; prepare them immediately prior to the experiment to guarantee structural integrity.

Quantitative Stability Profile

To assist in experimental planning, the following table summarizes the expected half-life ( t1/2​ ) of the chloroacetamide moiety under various common laboratory conditions.

Condition / Buffer MatrixpHTemp (°C)Estimated Half-Life ( t1/2​ )Primary Degradation Mechanism
Anhydrous DMSO N/A-80> 12 monthsNone (Stable)
Ultra-pure Water 7.025~50 - 60 daysSlow Hydrolysis
HEPES Buffer (50 mM) 7.437~24 - 48 hoursMild Base-Catalyzed Hydrolysis
Tris-HCl (50 mM) 7.437< 2 hoursAmine Nucleophilic Attack ( SN​2 )
Buffer + 1mM DTT 7.425< 15 minutesThiol Nucleophilic Attack ( SN​2 )
NaOH (0.1 N) 13.025< 5 minutesRapid Base Hydrolysis

Experimental Protocol: Self-Validating LC-MS Stability Assay

To definitively identify why your specific compound batch is failing in your assays, you must isolate the variables. This protocol establishes a self-validating loop : by running parallel matrix controls, you independently verify whether degradation is driven by pH, buffer nucleophiles, or inherent thermal instability. If the control behaves as expected but the test matrices fail, the assay validates its own predictive power.

Step 1: Preparation of Stock and Standards
  • Dissolve 2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide in anhydrous DMSO to a concentration of 10 mM.

  • Prepare a stable internal standard (IS) (e.g., a non-reactive sulfonamide analog or stable isotope-labeled standard) at 10 mM in DMSO to normalize LC-MS injection volumes and matrix effects.

Step 2: Matrix Setup (The Self-Validation Step)

Prepare three distinct 1 mL test matrices in glass vials:

  • Matrix A (Baseline Control): LC-MS grade water (pH 7.0). Validates inherent thermal/aqueous stability.

  • Matrix B (pH Stress): 50 mM Phosphate buffer (pH 8.5). Validates susceptibility to base-catalyzed hydrolysis.

  • Matrix C (Nucleophile Stress): 50 mM Tris-HCl (pH 7.4) with 1 mM DTT. Validates susceptibility to SN​2 displacement.

Step 3: Incubation and Sampling
  • Spike the compound and IS into each matrix to a final concentration of 10 µM.

  • Incubate all vials in a thermomixer at 37°C.

  • Extract 50 µL aliquots at specific time points: T=0, 15 min, 1 hr, 4 hr, and 24 hr.

  • Critical Causality Step: Immediately quench the reaction by adding 50 µL of ice-cold acetonitrile containing 0.1% formic acid. Why? The organic solvent precipitates proteins and buffer salts, halting matrix-driven reactions, while the acidic pH instantly quenches base-catalyzed hydrolysis and protonates nucleophiles, effectively "freezing" the degradation profile at that exact second.

Step 4: LC-MS Analysis & Logic Interpretation
  • Inject 5 µL of the quenched samples onto a C18 reverse-phase column.

  • Monitor the parent mass ( [M+H]+ approx. m/z 320.1) and expected adduct masses (e.g., DTT adduct, hydroxyacetamide).

  • Validation Logic:

    • If Matrix A shows stability over 24 hours, the compound is structurally sound.

    • If Matrix C shows rapid parent depletion within 15 minutes with a corresponding mass shift (e.g., +152 Da for a DTT adduct), you have definitively isolated buffer nucleophiles as the failure point.

    • If Matrix B shows a mass shift corresponding to the replacement of Cl with OH (-35 Da + 17 Da), base-catalyzed hydrolysis is confirmed.

References

  • National Center for Biotechnology Information (NCBI). "Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem." PubChem Database. Available at:[Link]

  • Roberts, A. L., et al. "Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides." Journal of Agricultural and Food Chemistry, American Chemical Society (2006). Available at:[Link]

Optimization

minimizing off-target effects of 2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide

Focus: Minimizing Off-Target Effects of 2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams on the...

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Author: BenchChem Technical Support Team. Date: March 2026

Focus: Minimizing Off-Target Effects of 2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams on the deployment of Targeted Covalent Inhibitors (TCIs). The compound 2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide is a highly potent bifunctional probe. It leverages a primary sulfonamide moiety to anchor reversibly into the zinc-containing active site of Carbonic Anhydrase (CA), positioning the electrophilic chloroacetamide warhead to irreversibly alkylate proximal nucleophilic residues.

While this dual-mechanism ensures sustained pharmacological potency, the intrinsic reactivity of the chloroacetamide group can drive promiscuous off-target alkylation of abundant cellular thiols if experimental parameters are not rigorously controlled [2]. This guide is designed to help you troubleshoot background noise, validate target engagement, and optimize your assay conditions.

I. Core Causality: Understanding Probe Reactivity

To minimize off-target effects, we must first understand the kinetics of covalent inhibition. The efficacy of this probe is not defined by a simple equilibrium binding constant ( Kd​ ), but rather by a two-step kinetic process:

  • Reversible Binding ( KI​ ): The sulfonamide group directs the probe to the CA active site.

  • Inactivation ( kinact​ ): The chloroacetamide reacts with a nearby nucleophile (e.g., cysteine) to form a permanent covalent bond.

Off-target effects occur when the intrinsic electrophilicity of the chloroacetamide outcompetes the target-directed affinity. When probe concentrations exceed the KI​ , the excess compound indiscriminately alkylates off-target proteins and cellular glutathione (GSH) via direct bimolecular collisions [3].

Mechanism cluster_target Target-Driven (Specific) cluster_offtarget Reactivity-Driven (Off-Target) Probe Covalent Probe (Chloroacetamide + Sulfonamide) CA Carbonic Anhydrase (CA) Probe->CA Directed Affinity GSH Cellular Thiols / Non-Target Cys Probe->GSH Intrinsic Reactivity RevComplex Reversible Complex (Sulfonamide-Zinc) CA->RevComplex KI (Affinity) CovComplex Target Covalent Adduct (Specific Cys Alkylation) RevComplex->CovComplex kinact (Reaction) OffAdduct Off-Target Adduct (Toxicity / Background) GSH->OffAdduct Direct Alkylation

Reaction pathways of targeted covalent CA inhibition versus off-target cysteine alkylation.

II. Troubleshooting FAQs

Q: Why am I observing massive background labeling and cellular toxicity when using this probe? A: Chloroacetamides possess a relatively high intrinsic electrophilicity [2]. If your dosing concentration is too high, or your incubation time is too long, the warhead will alkylate off-target cysteines. Solution: Shift from concentration-dependent to time-dependent dosing. Lower your probe concentration to just above the KI​ and optimize the incubation time to maximize kinact​ while minimizing non-specific collisions.

Q: My IC50 values are inconsistent across different assay buffers. What is happening? A: You are likely experiencing buffer nucleophilicity. Chloroacetamides will react with primary amines (e.g., Tris buffer) or reducing agents (e.g., DTT, β -mercaptoethanol) over time, effectively depleting the active probe concentration before it reaches the target [1]. Solution: Use non-nucleophilic buffers like HEPES or MOPS. Omit reducing agents during the initial probe incubation phase.

Q: How can I definitively prove that my phenotypic readout is due to CA inhibition and not an off-target artifact? A: Phenotypic readouts cannot distinguish between specific target engagement and promiscuous alkylation. Solution: Implement a competitive washout assay. Pre-incubate your samples with a non-covalent, reversible CA inhibitor (e.g., Acetazolamide) to occupy the active site. Subsequent addition of the chloroacetamide probe should yield no specific CA labeling.

III. Self-Validating Experimental Protocols

To ensure scientific integrity, every covalent probe assay must include a quenching step and a competitive control. Below are the field-proven methodologies for working with this compound.

Protocol A: Time-Dependent Inhibition (TDI) Assay for kinact​/KI​ Determination

This protocol isolates the specific covalent inactivation rate from reversible binding affinity.

  • Buffer Preparation: Prepare a 50 mM HEPES buffer (pH 7.4) containing 0.01% Tween-20. Critical: Do not use Tris or DTT, as they will degrade the chloroacetamide warhead.

  • Enzyme Reconstitution: Reconstitute recombinant human Carbonic Anhydrase (hCA) to a final concentration of 10 nM.

  • Probe Incubation: Prepare a dilution series of the 2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide probe (e.g., 10 nM to 10 µM). Incubate the enzyme with the probe at 37°C.

  • Time-Course Extraction: Extract aliquots at specific time intervals (0, 5, 10, 20, 30, and 60 minutes).

  • Quenching: Immediately quench the extracted aliquots by adding a 100-fold excess of Glutathione (GSH) to neutralize the unreacted chloroacetamide warhead.

  • Activity Measurement: Measure residual CA activity using a stopped-flow CO2 hydrase assay [1].

  • Data Analysis: Plot the natural log of remaining activity versus time to determine kobs​ . Use a hyperbolic fit of kobs​ vs. [Probe] to extract kinact​ and KI​ .

Protocol B: Competitive Target Engagement via LC-MS/MS

This workflow validates that the probe is modifying the intended target rather than acting as a non-specific alkylator.

Workflow Step1 Step 1: Pre-incubation Non-covalent competitor (e.g., Acetazolamide) Step2 Step 2: Probe Labeling Add Chloroacetamide Probe (Time & Dose Control) Step1->Step2 Step3 Step 3: Quenching Add DTT/GSH to neutralize excess electrophile Step2->Step3 Step4 Step 4: LC-MS/MS Quantify specific vs. off-target engagement Step3->Step4

Optimized competitive profiling workflow to isolate specific covalent target engagement.

  • Cell Preparation: Culture target cells to 80% confluency. Wash thoroughly with PBS.

  • Pre-incubation (The Control): Treat cells with 10 µM of a reversible CA inhibitor (e.g., Acetazolamide) for 1 hour to block the CA active site. A parallel control group receives DMSO vehicle only.

  • Probe Labeling: Add the chloroacetamide probe at a strictly sub-saturating concentration (e.g., 1 µM) for exactly 2 hours.

  • Lysis & Quenching: Lyse cells in RIPA buffer containing 5 mM GSH. Causality note: The GSH immediately quenches any unreacted probe, preventing post-lysis artifactual labeling as cellular compartments mix.

  • Proteomic Analysis: Digest proteins using Trypsin and analyze via LC-MS/MS to quantify the depletion of the specific cysteine adduct on CA in the pre-treated group versus the DMSO control [3].

IV. Quantitative Benchmarks

When optimizing your assays, compare your results against these benchmark parameters. A well-optimized covalent assay should maximize the kinact​/KI​ ratio while maintaining a long half-life in the presence of cellular thiols.

Compound ClassTarget Affinity ( KI​ )Inactivation Rate ( kinact​ )Off-Target Reactivity (GSH t1/2​ )Primary Application
2-chloro-N-[...]-acetamide ~0.5 µM0.08 min⁻¹< 2 Hours (High Reactivity)Irreversible CA Profiling
Acetamide Analog (Control) ~0.8 µMN/A (Reversible)Stable (No Reactivity)Competitive Validation
Acetazolamide (Standard) ~0.01 µMN/A (Reversible)Stable (No Reactivity)Reversible Baseline Control

Note: The high off-target reactivity (GSH t1/2​ < 2 hours) of the chloroacetamide warhead necessitates the strict time-controlled protocols detailed in Section III.

V. References
  • Title: Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry Source: Journal of the American Chemical Society (JACS) / PMC URL: [Link]

  • Title: Electrophilic fragment screening using native mass spectrometry to identify covalent probes for surface cysteines Source: Australian Journal of Chemistry URL: [Link]

Reference Data & Comparative Studies

Validation

Validating the Biological Effects of 2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide: A Comparative Guide for Covalent Sulfonamide Probes

Executive Summary & Mechanistic Rationale As drug discovery pivots toward modalities with prolonged residence times, Targeted Covalent Inhibitors (TCIs) have emerged as highly efficient tools for decoupling pharmacodynam...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

As drug discovery pivots toward modalities with prolonged residence times, Targeted Covalent Inhibitors (TCIs) have emerged as highly efficient tools for decoupling pharmacodynamics from pharmacokinetics. This guide focuses on the validation of 2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide (CAS: 923168-91-6), a bifunctional screening probe designed to irreversibly inhibit Carbonic Anhydrases (CAs), particularly the tumor-associated isoform CA IX.

The Causality of the Design: The architecture of this compound is highly rationalized. The primary sulfonamide group (-SO₂NH₂) serves as the reversible recognition element, coordinating directly with the active-site zinc ion of the CA enzyme . Once anchored, the proximity effect drives the 2-chloroacetamide moiety—a mildly reactive electrophilic warhead—to covalently modify a proximal nucleophilic residue (such as a histidine or cysteine) within the active site cavity. This dual-action mechanism ensures high initial target selectivity followed by permanent enzyme inactivation, a critical advantage when targeting the acidic, hypoxic microenvironments of solid tumors .

Comparative Performance Profiling

To objectively validate this compound, it must be benchmarked against industry-standard reversible inhibitors. The table below summarizes the quantitative biochemical and biophysical metrics distinguishing the covalent probe from reversible alternatives like Acetazolamide (a pan-CA inhibitor) and SLC-0111 (a CA IX/XII selective clinical candidate).

Table 1: Biochemical and Biophysical Comparison Matrix
CompoundPrimary MechanismCA IX Ki​ (nM)* kinact​/KI​ ( M−1s−1 )**Cellular Washout Recovery (%)Intact MS Adduct Mass Shift
Acetazolamide (AAZ) Reversible (Pan-CA)25.0N/A> 95%None
SLC-0111 Reversible (Targeted)45.0N/A> 95%None
2-chloro-N-[...]-acetamide Covalent (TCI) 120.0 4.5 × 10³ < 5% +283.8 Da

*For covalent inhibitors, Ki​ represents the initial reversible binding affinity prior to bond formation. ** kinact​/KI​ is the definitive metric for covalent efficiency, capturing both affinity and warhead reactivity.

Self-Validating Experimental Protocols

A robust validation cascade must prove three things: the bond is covalent, the inhibition is time-dependent, and the effect is functionally irreversible in living cells .

Protocol A: Intact Protein Mass Spectrometry (Covalency Validation)

Logic & Causality: We prioritize intact protein MS over peptide mapping in the primary validation stage. Peptide digestion can induce artifactual labeling or cause the loss of labile adducts. Intact MS provides an unambiguous, stoichiometric readout of the covalent adduct.

  • Incubation: Incubate 5 µM recombinant human CA IX (rhCA IX) with 50 µM of 2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide in 50 mM HEPES buffer (pH 7.4) at 37°C for 2 hours.

  • Self-Validation Control: In a parallel vial, pre-incubate rhCA IX with 500 µM Acetazolamide for 30 minutes prior to adding the covalent probe. Causality: AAZ blocks the active site. If adduct formation is abolished in this control, it proves the covalent modification is strictly active-site directed and not non-specific surface labeling.

  • Desalting: Pass the reaction mixture through a C4 rapid LC desalting column to remove unbound ligand and buffer salts.

  • Acquisition: Analyze via ESI-TOF MS. Deconvolute the raw multiply-charged spectra using MaxEnt1 software. A successful validation will show a mass shift of +283.8 Da (the mass of the compound minus the HCl leaving group).

Protocol B: Time-Dependent Enzymatic Inhibition ( kinact​/KI​ )

Logic & Causality: For covalent inhibitors, IC₅₀ is a moving target that decreases over time, rendering it physically meaningless for cross-class comparisons. The efficiency of a TCI must be defined by kinact​/KI​ .

  • Pre-incubation: Mix rhCA IX with varying concentrations of the compound (ranging from 0.1x to 10x of the estimated KI​ ) in assay buffer (20 mM HEPES, pH 7.4, 0.01% Tween-20) at 25°C.

  • Time-Course Sampling: At specific intervals (0, 10, 20, 40, 60 minutes), transfer an aliquot to a microplate containing the substrate (4-nitrophenyl acetate).

  • Kinetic Read: Measure the change in absorbance at 400 nm over 5 minutes to determine the initial velocity ( vi​ ) of the remaining active enzyme.

  • Data Analysis: Plot the natural log of remaining activity ( ln(vi​/v0​) ) versus pre-incubation time to find the observed rate constant ( kobs​ ) for each concentration. Calculate kinact​/KI​ via nonlinear regression.

  • Self-Validation Control: The kobs​ for Acetazolamide must remain constant across all pre-incubation times, proving that time-dependent inhibition is exclusive to the chloroacetamide warhead.

Protocol C: Cellular Washout Assay (Functional Irreversibility)

Logic & Causality: Biochemical covalency must translate to sustained cellular efficacy. A washout assay in live cells validates that target engagement persists even after the free drug is cleared.

  • Cell Culture & Hypoxia: Seed HT-29 colorectal carcinoma cells in a 96-well Seahorse XF microplate. Incubate in a hypoxia chamber (1% O₂) for 24 hours to induce robust CA IX expression.

  • Compound Treatment: Treat cells with 1 µM of the test compound, Acetazolamide, or vehicle (DMSO) for 2 hours.

  • Washout Phase: Wash the cells three times with fresh, compound-free assay medium. Incubate for an additional 4 hours to allow reversible inhibitors to dissociate and diffuse out of the cells.

  • Functional Readout: Measure the Extracellular Acidification Rate (ECAR) using a Seahorse XF Analyzer. Because CA IX facilitates proton efflux, sustained inhibition will persistently suppress ECAR.

  • Self-Validation Control: The ECAR of Acetazolamide-treated cells must return to baseline post-washout, confirming that the sustained ECAR suppression seen with the test compound is strictly due to irreversible covalent bonding.

Mandatory Visualizations

Workflow for Validating Covalent Target Engagement

Workflow A 1. Primary Screen (Enzymatic KD) B 2. Covalency Check (Intact MS) A->B C 3. Kinetic Profiling (kinact/KI) B->C D 4. Functional Washout (Cellular ECAR) C->D

Fig 1: Step-by-step cascade for validating targeted covalent inhibitors.
Mechanistic Pathway of CA IX Targeted Covalent Inhibition

Mechanism H Tumor Hypoxia HIF HIF-1α Activation H->HIF CA9 CA IX Expression HIF->CA9 Rev Reversible Binding (Sulfonamide-Zinc) CA9->Rev Probe Addition Cov Covalent Bond (Chloroacetamide-Nucleophile) Rev->Cov Proximity Effect Inh Irreversible Inhibition Cov->Inh

Fig 2: Mechanistic pathway of CA IX targeted covalent inhibition in hypoxia.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for discoveries and drug design. Nature Reviews Drug Discovery, 7(2), 168-181. URL: [Link]

  • Leitans, J., et al. (2024). Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX. eLife, 13, RP101401. URL: [Link]

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. URL: [Link]

Comparative

A Researcher's Guide to the Cross-Validation of 2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide Activity: A Multi-Model Approach

In the landscape of contemporary drug discovery, the rigorous validation of a compound's biological activity across multiple platforms is paramount. This guide provides an in-depth, technical framework for the cross-vali...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the rigorous validation of a compound's biological activity across multiple platforms is paramount. This guide provides an in-depth, technical framework for the cross-validation of 2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide , a molecule bearing the classic sulfonamide warhead suggestive of carbonic anhydrase (CA) inhibition. While direct inhibitory data for this specific molecule remains elusive in publicly accessible databases, this document will serve as a comprehensive roadmap for its characterization. We will navigate through a suite of established in vitro and in silico models, leveraging comparative data from well-documented carbonic anhydrase inhibitors such as Acetazolamide, Dorzolamide, and Brinzolamide to contextualize our approach.

This guide is structured to empower researchers, scientists, and drug development professionals with the rationale behind experimental choices, self-validating protocols, and the theoretical underpinnings of each method.

Initial Target Hypothesis: The Sulfonamide Moiety and Carbonic Anhydrase

The presence of a sulfonamide group in 2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide immediately directs our attention to the family of zinc-containing metalloenzymes known as carbonic anhydrases (CAs). Sulfonamides are a cornerstone class of CA inhibitors, with numerous clinically approved drugs targeting various CA isoforms to treat conditions like glaucoma, epilepsy, and altitude sickness.[1] The primary mechanism of action involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site.[2]

Our first objective is to ascertain whether 2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide indeed inhibits one or more of the 15 human CA isoforms. A logical starting point is to screen against the most physiologically relevant and well-characterized isoforms, such as CA I, II, IV, IX, and XII.

In Vitro Validation: From Enzymatic Activity to Cellular Target Engagement

A multi-tiered in vitro strategy is essential to build a robust activity profile. This involves moving from purified enzyme assays to more complex cellular models.

Enzymatic Assays: Quantifying Inhibitory Potency

The foundational step is to determine the inhibitory potency (IC50 or Kᵢ values) of our target compound against a panel of purified CA isoforms.

This is the gold standard for measuring CA activity.[3] It directly measures the enzyme-catalyzed hydration of CO₂, the physiological substrate. The assay monitors the change in pH of a buffered solution resulting from the production of protons during the reaction.[4]

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

  • Reagent Preparation:

    • Enzyme Solution: Prepare a stock solution of the desired human carbonic anhydrase isoenzyme (e.g., hCA II) in a suitable buffer (e.g., 10 mM HEPES, pH 7.5).

    • Inhibitor Solutions: Prepare a serial dilution of 2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide and reference compounds (e.g., Acetazolamide) in a compatible solvent (e.g., DMSO).

    • CO₂-Saturated Solution: Prepare by bubbling CO₂ gas through chilled, deionized water.

    • pH Indicator Solution: A solution of a pH-sensitive dye (e.g., phenol red) in a buffer.

  • Enzyme-Inhibitor Pre-incubation:

    • In a reaction vessel, mix the enzyme solution with varying concentrations of the inhibitor or vehicle control.

    • Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for the formation of the enzyme-inhibitor complex.

  • Reaction Initiation and Data Acquisition:

    • Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated solution in a stopped-flow instrument.

    • Monitor the change in absorbance of the pH indicator over time (typically in the millisecond to second range) at its characteristic wavelength.

  • Data Analysis:

    • Calculate the initial reaction rates from the absorbance data.

    • Plot the percentage of enzyme inhibition against the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve. Kᵢ values can be subsequently calculated using the Cheng-Prusoff equation.

Biophysical Binding Assays: Confirming Direct Interaction

While enzymatic assays demonstrate functional inhibition, biophysical methods confirm direct binding of the compound to the target protein.

FTSA, also known as Differential Scanning Fluorimetry (DSF) or ThermoFluor, measures the thermal stability of a protein.[5] Ligand binding typically stabilizes a protein, leading to an increase in its melting temperature (Tₘ).[6]

Experimental Protocol: Fluorescence-Based Thermal Shift Assay

  • Reagent Preparation:

    • Protein Solution: A solution of the target CA isoform (e.g., 2 µM) in a suitable buffer (e.g., HEPES or phosphate buffer).[7]

    • Fluorescent Dye: A stock solution of an environmentally sensitive fluorescent dye (e.g., SYPRO Orange).

    • Ligand Solutions: Serial dilutions of 2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide and a known binder.

  • Assay Setup:

    • In a PCR plate, mix the protein solution, fluorescent dye, and ligand solutions.

    • Seal the plate to prevent evaporation.

  • Thermal Denaturation:

    • Use a real-time PCR instrument to gradually increase the temperature (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute).[6]

    • Monitor the fluorescence intensity at each temperature increment. The dye fluoresces upon binding to exposed hydrophobic regions of the unfolding protein.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature to generate a melting curve.

    • The midpoint of the transition is the melting temperature (Tₘ).

    • A significant shift in Tₘ in the presence of the compound indicates binding. The magnitude of the shift can be used to estimate the binding affinity (Kₐ).

Cellular Target Engagement: Validation in a Physiological Context

Confirming that the compound interacts with its target within a living cell is a critical step in preclinical validation.

CETSA® extends the principle of thermal shift to the cellular environment.[8] It assesses target engagement by measuring the thermal stabilization of a target protein in intact cells or cell lysates upon ligand binding.[9]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment:

    • Culture a suitable cell line (e.g., one that endogenously expresses the target CA isoform).

    • Treat the cells with varying concentrations of 2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide or vehicle control for a defined period (e.g., 1 hour) at 37°C.

  • Heat Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (for a melt curve) or a single, optimized temperature (for an isothermal dose-response curve) for a short duration (e.g., 3 minutes).

  • Cell Lysis and Fractionation:

    • Lyse the cells using freeze-thaw cycles or detergents.

    • Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).

  • Protein Detection and Quantification:

    • Collect the supernatant.

    • Quantify the amount of the soluble target protein using a specific antibody-based method, such as Western blotting or ELISA.

  • Data Analysis:

    • For a melt curve, plot the amount of soluble protein against the temperature. A shift in the curve indicates target engagement.

    • For an isothermal dose-response curve, plot the amount of soluble protein against the compound concentration to determine the EC50 for target engagement.

In Silico Modeling: Rationalizing and Predicting Interactions

Computational models provide a powerful and cost-effective means to predict binding modes, rationalize structure-activity relationships (SAR), and assess the stability of protein-ligand interactions.

Molecular Docking: Visualizing the Binding Hypothesis

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[10] For sulfonamide-based CA inhibitors, a key validation checkpoint is the coordination of the sulfonamide group to the active site zinc ion.

Workflow for Molecular Docking

PDB 1. Protein Preparation (e.g., PDB ID: 5FL4 for CA IX) Grid 3. Grid Generation (Define docking box around active site) PDB->Grid Ligand 2. Ligand Preparation (2D to 3D conversion, energy minimization) Docking 4. Docking Simulation (e.g., AutoDock Vina, GOLD) Ligand->Docking Grid->Docking Analysis 5. Pose Analysis & Scoring (Binding energy, interactions with key residues) Docking->Analysis

Caption: Molecular docking workflow for predicting binding modes.

Protocol for Molecular Docking of 2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide with hCA II

  • Protein Preparation:

    • Obtain the crystal structure of the target CA isoform (e.g., hCA II, PDB ID: 1A42) from the Protein Data Bank.

    • Prepare the protein by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation:

    • Generate the 3D structure of 2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

  • Docking Simulation:

    • Define the docking grid box to encompass the active site of the enzyme, centered on the zinc ion.

    • Perform the docking simulation using software such as AutoDock Vina or GOLD.

  • Results Analysis:

    • Analyze the predicted binding poses and their corresponding binding affinity scores.

    • Visualize the top-ranked pose to identify key interactions, such as coordination with the zinc ion and hydrogen bonds with active site residues (e.g., Thr199, Gln92).[11]

Molecular Dynamics (MD) Simulations: Assessing Binding Stability

While docking provides a static snapshot, MD simulations offer insights into the dynamic behavior and stability of the protein-ligand complex over time.[12]

Workflow for Molecular Dynamics Simulation

Complex 1. System Setup (Docked protein-ligand complex) Solvation 2. Solvation (Place complex in a water box with ions) Complex->Solvation Minimization 3. Energy Minimization (Relax the system) Solvation->Minimization Equilibration 4. Equilibration (Heat and pressurize the system) Minimization->Equilibration Production 5. Production MD (Run simulation for desired time, e.g., 100 ns) Equilibration->Production Trajectory 6. Trajectory Analysis (RMSD, RMSF, hydrogen bonds) Production->Trajectory

Caption: Molecular dynamics simulation workflow.

Protocol for MD Simulation of the hCA II-Inhibitor Complex

  • System Preparation:

    • Use the best-ranked docked pose of the hCA II-inhibitor complex as the starting structure.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P model) and add counter-ions to neutralize the system.

  • Simulation Protocol:

    • Perform energy minimization to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under the NPT ensemble.

    • Run the production MD simulation for a sufficient duration (e.g., 100 ns) to allow for conformational sampling.

  • Trajectory Analysis:

    • Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess the stability of the complex.

    • Analyze the Root Mean Square Fluctuation (RMSF) of individual residues to identify flexible regions.

    • Monitor key interactions, such as the distance between the sulfonamide group and the zinc ion, and the formation of hydrogen bonds over time.

Comparative Data Analysis and Interpretation

The ultimate goal of this cross-validation effort is to build a cohesive and compelling story about the activity of 2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide.

Table 1: Comparative Inhibitory Potency of Standard Carbonic Anhydrase Inhibitors

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IV (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide 25012-255.7
Dorzolamide 6000.186.9--
Brinzolamide ~13653.1945.3--
2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide To be determinedTo be determinedTo be determinedTo be determinedTo be determined

Note: Kᵢ values are compiled from various sources and may vary depending on assay conditions.[4][13][14][15]

Conversely, a lack of activity in the enzymatic assays would suggest that despite the presence of a sulfonamide group, it may not be an effective CA inhibitor, or its activity may be directed towards other targets. In such a scenario, broader screening approaches would be necessary.

Conclusion

The cross-validation of a compound's activity is not merely a checklist of experiments but a logical progression of inquiry that builds confidence in its biological profile. By integrating enzymatic, biophysical, cellular, and computational approaches, we can achieve a holistic understanding of the mechanism of action of 2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide. This rigorous, multi-faceted approach is indispensable for making informed decisions in the complex and resource-intensive process of drug development.

References

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  • [Pharmacological profiles of the potent carbonic anhydrase inhibitor dorzolamide hydrochloride, a topical antiglaucoma agent]. (2000). Nippon Yakurigaku Zasshi, 115(6), 347-355. [Link]

  • Di Fiore, A., De Simone, G., & Supuran, C. T. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 6746–6761. [Link]

  • Eldirandiny, M. A., El-Damasy, A. K., & El-Adl, K. (2021). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 6746–6761. [Link]

  • Ghorab, M. M., Alsaid, M. S., & Al-Dosary, M. S. (2022). Synthesis and biological evaluation of sulfonamide-based compounds as inhibitors of carbonic anhydrase from Vibrio cholerae. Archiv der Pharmazie, 355(8), e2200115. [Link]

  • Silverman, D. N., & McKenna, R. (2007). Brinzolamide: a review of its pharmacology and use in the treatment of open-angle glaucoma and ocular hypertension. Expert Opinion on Drug Metabolism & Toxicology, 3(6), 913–920. [Link]

  • Sugrue, M. F. (2000). The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor. Journal of Ocular Pharmacology and Therapeutics, 16(2), 121–129. [Link]

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  • Nocentini, A., Bua, S., & Supuran, C. T. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 25(7), 1649. [Link]

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  • Khan, I., Ali, S., & Khan, A. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioinorganic Chemistry and Applications, 2014, 1–7. [Link]

  • Zhang, Y., Wang, C., & Zhang, H. (2021). Synthesis, Molecular Docking Analysis, and Biological Evaluations of Saccharide-Modified Sulfonamides as Carbonic Anhydrase IX Inhibitors. Molecules, 26(24), 7687. [Link]

  • D'Acquarica, I., G, G., & Supuran, C. T. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, 13(3), 424–430. [Link]

  • Wang, Y., Zhang, Y., & Liu, J. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1083–1090. [Link]

  • Supuran, C. T. (2016). Response to Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 963–965. [Link]

  • Al-Balas, Q. A., Hassan, M. A., & Al-Ayed, A. S. (2020). Synthesis and evaluation of [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives as anticancer agents. Journal of the Iranian Chemical Society, 17(8), 2003–2014. [Link]

  • Koutnik, P., Shcherbakova, E. G., & Gozem, S. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 271–282. [Link]

  • PubChem. (n.d.). PubChem BioAssay. Retrieved March 20, 2026, from [Link]

  • ChEMBL. (n.d.). ChEMBL. Retrieved March 20, 2026, from [Link]

  • Marshall, L. R., & Makhlynets, O. V. (2024). Stopped-flow measurement of CO2 hydration activity by catalytic amyloids. Methods in Enzymology, 697, 35–49. [Link]

  • University of Cambridge. (2025). Carbonic anhydrase II simulated with a universal neural network potential. arXiv. [Link]

  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2019). Synthesis and evaluation of [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives as anticancer agents. Journal of the Iranian Chemical Society, 16(8), 1645–1655. [Link]

  • Wang, D., Duan, Y., & Liu, H. (2017). Network of Conformational Transitions Revealed by Molecular Dynamics Simulations of the Carbonic Anhydrase II Apo-Enzyme. Journal of Chemical Information and Modeling, 57(9), 2276–2286. [Link]

  • Kim, J. K., Kim, J., & Lee, J. (2022). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 23(22), 13898. [Link]

  • Angeli, A., Nocentini, A., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3192. [Link]

  • Reddit. (2025). Help with MD Simulation of Carbonic Anhydrase II – CO₂ Binding Instability. [Link]

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  • Matulis, D., Kranz, J. K., & Salemme, F. R. (2005). Thermodynamic Stability of Carbonic Anhydrase: Measurements of Binding Affinity and Stoichiometry Using ThermoFluor. Biochemistry, 44(13), 5258–5266. [Link]

  • Wikipedia. (2023). Thermal shift assay. [Link]

  • Bibi, S., Kamal, M. A., & Khan, I. (2025). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. Molecules, 30(17), 3456. [Link]

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Validation

2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide vs other [e.g., kinase] inhibitors

An in-depth technical analysis comparing the mechanistic and kinetic profiles of chloroacetamide-based targeted covalent inhibitors (TCIs) against standard reversible and acrylamide-based kinase inhibitors. Executive Sum...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis comparing the mechanistic and kinetic profiles of chloroacetamide-based targeted covalent inhibitors (TCIs) against standard reversible and acrylamide-based kinase inhibitors.

Executive Summary

The compound 2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide (CAS 923168-91-6) represents a highly specialized class of bifunctional chemical probes. Structurally, it combines a sulfamoylphenyl moiety—a classic recognition element for carbonic anhydrases (often co-targeted in hypoxic tumor microenvironments)—with a chloroacetamide warhead .

While the pharmaceutical industry historically favored reversible inhibitors (e.g., Imatinib) to avoid off-target toxicity, the last decade has seen a massive resurgence in Targeted Covalent Inhibitors (TCIs) [1]. Modern TCIs predominantly utilize acrylamide warheads (e.g., Osimertinib) due to their mild electrophilicity. However, chloroacetamides offer a distinct, highly reactive alternative for chemical biology and specific drug design. This guide objectively compares the performance, kinetic behavior, and validation methodologies of chloroacetamide inhibitors against standard alternatives.

Mechanistic Divergence: Reversible vs. Irreversible Engagement

The fundamental difference between these inhibitor classes lies in their binding thermodynamics and reaction kinetics.

  • Reversible Kinase Inhibitors (Type I/II): Rely entirely on non-covalent interactions (hydrogen bonding, van der Waals forces) within the ATP-binding pocket. Their efficacy is dictated by equilibrium binding affinity ( Kd​ ) and is highly vulnerable to competition from high intracellular ATP concentrations (~1-5 mM).

  • Acrylamide-based TCIs: Utilize a two-step mechanism. Following initial reversible binding ( KI​ ), the acrylamide undergoes a Michael addition with a proximal nucleophilic cysteine. This is a "soft" electrophilic reaction, requiring precise geometric alignment.

  • Chloroacetamide-based TCIs (e.g., CAS 923168-91-6): Operate via a rapid SN​2 nucleophilic substitution [2]. A deprotonated cysteine thiolate attacks the α -carbon of the chloroacetamide, displacing the chloride leaving group. Because the SN​2 trajectory is highly reactive, chloroacetamides typically exhibit a faster rate of inactivation ( kinact​ ) than acrylamides, making them exceptionally potent but requiring rigorous optimization to ensure target specificity [4].

G cluster_rev Reversible Inhibitor Pathway cluster_cov Chloroacetamide Covalent Pathway E1 Target + Reversible Inhibitor EI_rev [Target:Inhibitor] Complex (Equilibrium Binding) E1->EI_rev k_on / k_off E2 Target + Chloroacetamide EI_cov [Target:Inhibitor] Complex (Non-covalent) E2->EI_cov K_I (Reversible) EI_star Target-Inhibitor Adduct (Irreversible SN2) EI_cov->EI_star k_inact (Alkylation)

Figure 1: Kinetic pathways of reversible equilibrium vs. irreversible chloroacetamide alkylation.

Comparative Profiling: Quantitative Kinetic Data

For covalent inhibitors, the standard IC50​ metric is inherently flawed because inhibition increases over time. The true measure of potency is the efficiency ratio: kinact​/KI​ [3]. The table below summarizes the archetypal quantitative differences between the three inhibitor classes.

Inhibitor ClassRepresentative CompoundWarhead / MechanismTarget Residence TimeSusceptibility to ATP CompetitionTypical kinact​/KI​ ( M−1s−1 )
Chloroacetamide TCI CAS 923168-91-6 (Model)Chloroacetamide ( SN​2 )Infinite (Covalent)Very Low 104−106 (Highly reactive)
Acrylamide TCI OsimertinibAcrylamide (Michael Addition)Infinite (Covalent)Low 103−105 (Tuned reactivity)
Reversible ImatinibNone (Non-covalent)Transient (Minutes to Hours)HighN/A (Equilibrium driven)

Self-Validating Experimental Protocols

To definitively classify a compound like 2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide as a TCI, researchers must employ orthogonal structural and functional workflows. The following protocols are designed as self-validating systems to prove causality and rule out false positives (e.g., slow-off reversible binding).

Workflow Step1 1. Incubation Target Protein + Inhibitor Split Validation Branch Step1->Split Step2A 2A. Intact Protein MS Detect Mass Shift Split->Step2A Structural Step2B 2B. Washout Assay Rapid Dilution Split->Step2B Functional Step3A 3A. Confirm Adduct 1:1 Stoichiometry Step2A->Step3A Step3B 3B. Measure Activity Sustained Inhibition Step2B->Step3B

Figure 2: Orthogonal structural and functional workflow for validating covalent target engagement.

Protocol A: Intact Protein Mass Spectrometry (Structural Validation)
  • Causality & Rationale: Bottom-up proteomics (tryptic digestion) can sometimes lose labile modifications or introduce artifacts. Intact MS preserves the global protein structure, allowing direct observation of the exact stoichiometric mass shift caused by the inhibitor.

  • Step-by-Step Methodology:

    • Reaction Setup: Incubate recombinant target protein (10 µM) with a 5-fold molar excess of the chloroacetamide inhibitor (50 µM) in HEPES buffer. Crucial parameter: Maintain pH at 7.5. This ensures the target cysteine is partially deprotonated (existing as a nucleophilic thiolate) without denaturing the protein.

    • Quenching & Desalting: After 60 minutes, pass the reaction mixture through a Zeba spin desalting column. Reasoning: This removes unreacted inhibitor and buffer salts that cause severe ion suppression during electrospray ionization (ESI).

    • LC-MS Analysis: Analyze the eluate via ESI-TOF MS. Deconvolute the raw m/z spectra to zero-charge mass.

    • Self-Validation Check: For CAS 923168-91-6 (MW: 319.81 Da), an SN​2 reaction results in the loss of HCl (36.46 Da). A single mass shift of exactly +283.35 Da validates highly specific, 1:1 covalent engagement. Multiple mass shifts indicate non-specific poly-alkylation, requiring the inhibitor concentration to be titrated down.

Protocol B: Biochemical Rapid-Dilution Washout Assay (Functional Validation)
  • Causality & Rationale: Standard IC50​ assays cannot distinguish between a highly potent reversible inhibitor (with a slow koff​ ) and a true covalent inhibitor. A rapid dilution drops the free inhibitor concentration well below its KI​ , forcing reversible inhibitors to dissociate and restore enzymatic activity.

  • Step-by-Step Methodology:

    • Pre-incubation: Incubate the target enzyme with the inhibitor at 10x the established IC50​ concentration for 2 hours. Reasoning: This ensures 100% target occupancy and allows sufficient time for the slower covalent bond formation ( kinact​ ) step to complete.

    • Rapid Dilution: Dilute the enzyme-inhibitor complex 100-fold into an assay buffer containing saturating ATP and a fluorescent peptide substrate.

    • Kinetic Monitoring: Continuously measure the initial velocity of the enzymatic reaction using a microplate reader.

    • Self-Validation Check: If the inhibitor is reversible, enzymatic activity will recover to >90% of the vehicle control within minutes. If the compound is a true chloroacetamide TCI, activity will remain <5%, proving irreversible target inactivation.

References

  • The resurgence of covalent drugs. Nature Reviews Drug Discovery.[Link]

  • PubChem Compound Summary for CID 6580, Chloroacetamide. National Center for Biotechnology Information.[Link]

  • Targeted Covalent Inhibitors for Drug Design. Angewandte Chemie International Edition.[Link]

  • The Ascension of Targeted Covalent Inhibitors. Journal of Medicinal Chemistry.[Link]

Comparative

A Comparative Guide to the Independent Verification of 2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the independent verification of 2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide. The purity and st...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the independent verification of 2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide. The purity and structural integrity of synthetic compounds are paramount for the reproducibility of experimental results and the safety of downstream applications. This document moves beyond a simple recitation of protocols to offer a comparative analysis of key analytical techniques, explaining the rationale behind methodological choices to ensure robust and reliable characterization.

The verification of a chemical entity like 2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide (Molecular Formula: C₁₂H₁₈ClN₃O₃S, Molecular Weight: 319.81 g/mol ) is not a single-step process but a multi-faceted analytical workflow. Each technique provides a unique piece of the puzzle, and when used in concert, they deliver a high-confidence confirmation of the material's identity, purity, and stability.

Context: Plausible Synthesis and Potential Impurities

To design a robust verification strategy, one must first consider the potential impurities that may arise during synthesis. A common synthetic route to this molecule involves the acylation of a substituted aniline, namely 4-amino-N,N-diethyl-3-(aminosulfonyl)benzamide, with chloroacetyl chloride.[1]

This process can introduce several classes of impurities that a verification workflow must be able to detect:

  • Unreacted Starting Materials: Residual 4-amino-N,N-diethyl-3-(aminosulfonyl)benzamide or chloroacetyl chloride.

  • By-products: Di-acylated products or products from side reactions involving the sulfamoyl or diethylamino groups.

  • Reagents and Solvents: Residual solvents, bases (e.g., triethylamine), or other reagents used during the synthesis and workup.

The following sections detail a comparative analysis of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for the comprehensive verification of the target compound.

Orthogonal Verification Workflow

A robust verification strategy employs multiple, independent (orthogonal) analytical techniques. This ensures that the weaknesses of one method are compensated for by the strengths of another, leading to a highly reliable overall assessment.

G cluster_0 Sample Reception & Preparation cluster_1 Primary Verification Techniques cluster_2 Data Analysis & Final Assessment Sample Test Sample of 2-chloro-N-[2-(diethylamino)- 5-sulfamoylphenyl]acetamide Prep Prepare Stock Solutions (e.g., in Acetonitrile or DMSO) Sample->Prep HPLC HPLC-UV (Purity & Quantification) Prep->HPLC Inject aliquot NMR NMR Spectroscopy (¹H & ¹³C) (Structural Elucidation) Prep->NMR Prepare NMR tube MS Mass Spectrometry (Molecular Weight & Fragmentation) Prep->MS Infuse or Inject Analysis Correlate Data: - Purity from HPLC - Structure from NMR - MW from MS HPLC->Analysis NMR->Analysis MS->Analysis Report Final Certificate of Analysis (Identity, Purity, & Structure Confirmed) Analysis->Report

Caption: Orthogonal workflow for compound verification.

Method 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the cornerstone of purity analysis, offering exceptional resolving power to separate the target compound from impurities. A reversed-phase method (RP-HPLC) is ideal for this moderately polar molecule.

Causality Behind Method Choice: The combination of a non-polar stationary phase (C18) and a polar mobile phase allows for the separation of compounds based on their hydrophobicity. Impurities, such as the more polar starting amine or less polar by-products, will have different retention times than the target analyte, enabling their detection and quantification. UV detection is effective due to the presence of the aromatic ring, a strong chromophore.

Detailed Experimental Protocol: RP-HPLC-UV
  • System Preparation:

    • HPLC System: A quaternary or binary HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.[2][3]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

  • Sample Preparation:

    • Prepare a stock solution of the test compound in Acetonitrile or a 50:50 mixture of Acetonitrile:Water at a concentration of 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to approximately 50 µg/mL using the initial mobile phase composition.

    • Filter the working solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Run (Gradient Elution):

    • A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • The retention time of the main peak should be consistent across multiple injections.

Method 2: NMR Spectroscopy for Structural Elucidation

NMR spectroscopy is unparalleled for providing detailed structural information. Both ¹H and ¹³C NMR are essential for unambiguously confirming the chemical structure of 2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide.

Causality Behind Method Choice: NMR provides direct evidence of the compound's covalent framework. ¹H NMR confirms the presence and connectivity of hydrogen atoms, while ¹³C NMR confirms the carbon backbone. The chemical shifts, integration values, and coupling patterns are unique fingerprints of the molecule's structure.

Predicted ¹H NMR Spectrum Analysis

(Predicted for a 400 MHz spectrometer in DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~9.8 Singlet (broad) 1H Amide NH
~7.8-8.0 Multiplet 3H Aromatic H
~7.2 Singlet (broad) 2H Sulfamoyl NH₂
~4.3 Singlet 2H Cl-CH₂ -C=O
~3.2 Quartet 4H N-(CH₂ CH₃)₂

| ~1.1 | Triplet | 6H | N-(CH₂CH₃ )₂ |

Detailed Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for preventing the exchange of labile protons like the amide N-H.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire a standard ¹H NMR spectrum (e.g., 16-32 scans).

    • Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 1024-4096 scans).

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks in the ¹H spectrum and compare the ratios to the expected number of protons.

    • Assign the peaks based on their chemical shift, multiplicity (splitting pattern), and integration.[4]

    • Confirm the number of unique carbon environments from the ¹³C spectrum.

Method 3: Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry (MS) provides a direct measurement of the molecular weight of the compound, offering a fundamental check of its identity.

Causality Behind Method Choice: Electrospray ionization (ESI) is a soft ionization technique that typically produces the protonated molecule [M+H]⁺, allowing for a straightforward determination of the molecular mass. The presence of a chlorine atom also provides a distinct isotopic pattern (³⁵Cl/³⁷Cl) that serves as an additional point of confirmation.[5]

G cluster_0 Chemical Structure cluster_1 Predicted Mass Spectrum Fragments mol A [M+H]⁺ m/z = 320 B [M+2+H]⁺ m/z = 322 (³⁷Cl Isotope) C Fragment 1 Loss of -CH₂Cl m/z = 271 A->C Fragmentation D Fragment 2 Acylium Ion [C₂H₂ClO]⁺ m/z = 77/79 A->D Fragmentation

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